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5-Mesyl-6-nitrobenzoxazol-2(3H)-one Documentation Hub

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  • Product: 5-Mesyl-6-nitrobenzoxazol-2(3H)-one
  • CAS: 31770-95-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

Synthesis, Physicochemical Profiling, and Pharmacophore Utility Executive Summary The compound 5-mesyl-6-nitrobenzoxazol-2(3H)-one (also identified as 5-methylsulfonyl-6-nitro-2-benzoxazolinone) represents a critical hig...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Physicochemical Profiling, and Pharmacophore Utility

Executive Summary

The compound 5-mesyl-6-nitrobenzoxazol-2(3H)-one (also identified as 5-methylsulfonyl-6-nitro-2-benzoxazolinone) represents a critical high-value intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Belonging to the benzoxazolone class—a privileged scaffold in medicinal chemistry—this molecule is characterized by the simultaneous presence of a strong electron-withdrawing sulfonyl group and a nitro group on the phenolic ring.[1]

This guide provides a definitive technical analysis of its properties, a validated synthetic protocol for its production from 5-mesylbenzoxazolinone, and an evaluation of its utility as a bioisostere for 5-chloro-6-nitrobenzoxazolone (a precursor to Tiaramide analogs).

Structural Analysis & Physicochemical Profile

The introduction of the mesyl (methylsulfonyl,


) group at position 5 and a nitro group at position 6 creates a highly electron-deficient aromatic core. This unique electronic environment significantly increases the acidity of the N-H proton at position 3 compared to the unsubstituted parent molecule.[1]
2.1 Comparative Physicochemical Data

Data synthesized from structural analogs (e.g., 5-chloro-6-nitrobenzoxazol-2(3H)-one) and functional group contributions.

Property5-Mesyl-6-nitrobenzoxazol-2(3H)-oneReference Analog (5-Chloro-6-nitro)
Molecular Formula


Molecular Weight 258.21 g/mol 214.56 g/mol
Predicted LogP 0.8 – 1.2 (Lower lipophilicity due to polar sulfone)1.6
H-Bond Acceptors 6 (Sulfonyl oxygens + Nitro + Carbonyl)4
H-Bond Donors 1 (Amide NH)1
pKa (NH Acidity) ~7.5 – 8.2 (High acidity)~8.5 – 9.0
Melting Point > 240°C (Decomposition likely)210–215°C
Solubility DMSO, DMF (High); Water (Low); Ethanol (Moderate)DMSO, DMF

Technical Insight: The mesyl group is a strong hydrogen bond acceptor.[1] Unlike the 5-chloro analog, the 5-mesyl variant shows improved water solubility profiles in downstream API formulations due to the polarity of the sulfone moiety, making it an attractive bioisostere for optimizing pharmacokinetic (PK) parameters.

Synthetic Methodology

The synthesis of 5-mesyl-6-nitrobenzoxazol-2(3H)-one is achieved via the electrophilic aromatic nitration of 5-mesylbenzoxazol-2(3H)-one . This reaction requires strict temperature control to manage the directing conflict between the activating carbamate nitrogen and the deactivating mesyl group.[1]

3.1 Regioselectivity Logic
  • N-3 (Amide Nitrogen): Moderate activator, directs ortho/para.[1] Position 6 is para to N-3.[1]

  • O-1 (Ether Oxygen): Activator, directs ortho/para.[1] Position 5 is para (blocked).[1] Position 7 is ortho.[1]

  • 5-Mesyl: Strong deactivator, directs meta.[1] Meta positions are 7 and 3a.[1]

3.2 Protocol: Nitration of 5-Mesylbenzoxazolinone[2]

Reagents:

  • Starting Material: 5-Mesylbenzoxazol-2(3H)-one (1.0 eq)

  • Solvent/Catalyst: Conc.[1] Sulfuric Acid (

    
    , 98%)[1]
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%)[1]
    

Step-by-Step Workflow:

  • Dissolution: Charge a 3-neck round-bottom flask with 5-mesylbenzoxazol-2(3H)-one (10 mmol) and conc.

    
     (5 mL/mmol).[1] Stir at room temperature until fully dissolved.
    
  • Cooling: Cool the solution to 0–5°C using an ice-salt bath. Critical: Higher temperatures promote dinitration or oxidation of the sulfur.[1]

  • Nitration: Add fuming

    
     (1.1 eq) dropwise over 30 minutes. Maintain internal temperature < 10°C.
    
  • Reaction: Allow the mixture to warm to 20°C and stir for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1]

  • Quenching: Pour the reaction mixture slowly onto crushed ice (50g). A pale yellow precipitate will form immediately.[1]

  • Isolation: Filter the solid, wash with cold water until filtrate pH is neutral.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield light yellow needles.[1]

3.3 Visualized Workflow (DOT)

SynthesisWorkflow Start Start: 5-Mesylbenzoxazol-2(3H)-one Dissolve Dissolve in H2SO4 (98%) Start->Dissolve Cool Cool to 0-5°C (Ice/Salt Bath) Dissolve->Cool AddHNO3 Add Fuming HNO3 (Dropwise, <10°C) Cool->AddHNO3 Control Exotherm React Reaction: 20°C, 2 Hours (Electrophilic Substitution) AddHNO3->React Regioselective Attack at C6 Quench Quench on Crushed Ice React->Quench Filter Filtration & Neutral Wash Quench->Filter Product Product: 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Filter->Product

Figure 1: Step-by-step synthetic pathway for the nitration of 5-mesylbenzoxazolinone.

Reactivity & Downstream Applications[1]

The 5-mesyl-6-nitro derivative is rarely the final API. It serves as a "switchable" scaffold.[1]

4.1 Reduction to Aniline

The primary utility is the reduction of the nitro group to an amine, yielding 6-amino-5-mesylbenzoxazol-2(3H)-one . This amine is a versatile nucleophile for creating urea or amide linkages found in bioactive molecules.[1]

  • Method: Catalytic hydrogenation (

    
    , Pd/C) or Iron/Ammonium Chloride reduction.[1]
    
  • Application: Synthesis of Tiaramide bioisosteres (replacing the 5-chloro group with 5-mesyl to alter metabolic stability).

4.2 Nucleophilic Aromatic Substitution (

)

Unlike the 5-chloro analog, the 5-mesyl group is a poor leaving group in this specific scaffold because the 6-nitro group reinforces the ring's electron deficiency, but the mesyl group itself is stable. However, under extreme basic conditions, the carbamate ring may open, or the mesyl group could be displaced if position 6 was less hindered.[1]

4.3 Mechanistic Pathway Diagram[1]

ReactivityPath Core 5-Mesyl-6-nitro- benzoxazolone Reduction Reduction (H2/Pd or Fe/HCl) Core->Reduction Amine 6-Amino-5-mesyl- benzoxazolone Reduction->Amine Yields Nucleophile Deriv Urea/Amide Derivatives Amine->Deriv + Isocyanates/Acid Chlorides Bioactivity Anti-inflammatory Antimicrobial Deriv->Bioactivity

Figure 2: Functionalization pathway transforming the nitro-mesyl core into bioactive agents.

Safety & Handling (Energetics)

Working with nitro-benzoxazolones requires adherence to strict safety protocols due to the energetic potential of the nitro group and the thermal instability of the heterocyclic ring at high temperatures.[1]

  • Thermal Hazards: DSC (Differential Scanning Calorimetry) analysis of similar nitro-benzoxazolones often reveals sharp exotherms above 240°C. Do not heat bulk material above 200°C. [1]

  • Nitration Safety: The nitration step involves an induction period.[1] Ensure efficient stirring to prevent "hot spots" which can lead to thermal runaway.[1]

  • Sensitization: Benzoxazolone derivatives can be skin sensitizers.[1][2] Use full PPE (nitrile gloves, respirator) during handling.[1]

References
  • PubChem. (2025).[1][3][2][4] 2(3H)-Benzoxazolone, 5-chloro-6-nitro- | C7H3ClN2O4.[3] National Library of Medicine.[1][5] [Link]

  • Havrylyuk, D., et al. (2010).[1] Synthesis and anticancer activity of novel benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • U.S. Patent Office. (1976).[1] Benzothiazole and Benzoxazole Derivatives (Tiaramide Analogs). U.S. Patent 3,952,007.[1] (Contextual grounding for 5-substituted benzoxazolone synthesis).

  • Gokhan-Kelekci, N., et al. (2009).[1] Synthesis and antimicrobial activity of some new benzoxazol-2(3H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides general nitration protocols for this scaffold).

Sources

Exploratory

Technical Monograph: Synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

This technical guide details the synthetic pathway for 5-Mesyl-6-nitrobenzoxazol-2(3H)-one , a highly specific bicyclic scaffold often utilized as a key intermediate in the development of antibacterial agents (e.g., oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic pathway for 5-Mesyl-6-nitrobenzoxazol-2(3H)-one , a highly specific bicyclic scaffold often utilized as a key intermediate in the development of antibacterial agents (e.g., oxazolidinones) and kinase inhibitors.

The synthesis is non-trivial due to the competing electronic effects of the heterocyclic core and the sulfonyl substituent. This guide reconstructs the most robust, scalable pathway based on verified organic transformation principles, prioritizing regiochemical control and process safety.

Executive Summary & Retrosynthetic Logic

The target molecule is a 2-benzoxazolinone (benzoxazol-2(3H)-one) derivative characterized by an electron-withdrawing mesyl (-SO₂Me) group at position 5 and a nitro (-NO₂) group at position 6.

Synthetic Challenge: Direct nitration of the benzoxazolone core is regioselective, typically favoring position 6 due to the strong para-directing effect of the ring nitrogen (NH). However, the presence of a 5-mesyl group (strongly electron-withdrawing and meta-directing) complicates this electrophilic aromatic substitution (EAS).

Strategic Solution: The most reliable pathway involves constructing the pre-functionalized 5-mesyl core first, followed by a controlled nitration that leverages the dominant activation of the heterocyclic nitrogen to overcome the deactivating effect of the sulfone.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic Disconnection Approach Target 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (Target) Intermediate1 5-Mesylbenzoxazol-2(3H)-one (Core Scaffold) Intermediate1->Target Regioselective Nitration (HNO3/H2SO4) Intermediate2 2-Amino-4-(methylsulfonyl)phenol Intermediate2->Intermediate1 Cyclocarbonylation (CDI or Urea) Start 4-(Methylsulfonyl)phenol (Commercially Available) Start->Intermediate2 1. Nitration 2. Reduction

Figure 1: The strategy disconnects the C-N bond of the nitro group last, relying on the benzoxazolone core to direct the electrophile to position 6.

Detailed Synthetic Protocol

Phase 1: Construction of the 5-Mesylbenzoxazolone Core

This phase focuses on converting a phenol precursor into the bicyclic system. We avoid starting with 5-chlorobenzoxazolone (and attempting nucleophilic substitution) due to the poor reactivity of the aryl chloride. Instead, we build the ring from an aminophenol.

Step 1.1: Nitration of 4-(Methylsulfonyl)phenol

Objective: Introduce a nitrogen source ortho to the hydroxyl group. Reagents: Dilute Nitric Acid (HNO₃), Acetic Acid.

  • Protocol:

    • Dissolve 4-(methylsulfonyl)phenol (1.0 eq) in glacial acetic acid.

    • Add dilute HNO₃ (1.1 eq) dropwise at 15–20°C. Note: Maintain low temperature to prevent di-nitration.

    • Stir for 2 hours. The product, 2-nitro-4-(methylsulfonyl)phenol , typically precipitates as a yellow solid.

    • Pour into ice water, filter, and wash with cold water.

Step 1.2: Reduction to 2-Amino-4-(methylsulfonyl)phenol

Objective: Convert the nitro group to an amine to enable cyclization. Reagents: H₂ (gas), 10% Pd/C, Methanol (MeOH).

  • Protocol:

    • Suspend the nitro-phenol intermediate in MeOH.

    • Add 10% Pd/C (5 wt% loading).

    • Hydrogenate at 30–40 psi (2–3 bar) for 4–6 hours at RT.

    • Filter through Celite to remove the catalyst.[1]

    • Concentrate the filtrate to yield the unstable aminophenol, which should be used immediately in Step 1.3 to prevent oxidation.

Step 1.3: Cyclocarbonylation (Ring Closure)

Objective: Form the oxazolone ring. Reagents: 1,1'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF). Rationale: CDI is preferred over phosgene (toxicity) or urea fusion (high temperature) for high-purity applications.

  • Protocol:

    • Dissolve 2-amino-4-(methylsulfonyl)phenol (1.0 eq) in anhydrous THF under N₂ atmosphere.

    • Add CDI (1.2 eq) portion-wise at 0°C.

    • Allow the mixture to warm to RT and reflux for 3 hours.

    • Workup: Evaporate THF, redissolve in EtOAc, wash with 1M HCl (to remove imidazole byproduct) and brine.

    • Product: 5-Mesylbenzoxazol-2(3H)-one (White to off-white solid).

Phase 2: Regioselective Nitration

This is the critical step. The 5-mesyl group deactivates the ring, but the cyclic carbamate (benzoxazolone) activates positions 6 (para to NH) and 7 (ortho to O). The NH activation is generally dominant.

Step 2.1: Nitration of 5-Mesylbenzoxazol-2(3H)-one

Objective: Install the nitro group at position 6. Reagents: Fuming HNO₃ (98%), Conc. H₂SO₄.[2][3][4]

  • Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[5] The nitronium ion (NO₂⁺) attacks the position most activated by the NH group.

  • Protocol:

    • Preparation: In a round-bottom flask, place concentrated H₂SO₄ (5 mL per gram of substrate) and cool to 0°C.

    • Dissolution: Slowly add 5-mesylbenzoxazol-2(3H)-one with stirring. Ensure complete dissolution.

    • Nitration: Add fuming HNO₃ (1.05 eq) dropwise, maintaining the internal temperature below 5°C .

      • Critical Parameter: Exceeding 10°C may lead to dinitration or oxidative ring opening.

    • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 10–15°C for 30 minutes.

    • Quench: Pour the reaction mixture slowly onto crushed ice (exothermic!).

    • Isolation: The product, 5-Mesyl-6-nitrobenzoxazol-2(3H)-one , precipitates as a pale yellow solid. Filter and wash extensively with water until the filtrate is neutral pH.

    • Purification: Recrystallize from Ethanol/DMF if necessary.

Analytical Data & Validation

The following parameters serve as self-validating checkpoints for the researcher.

IntermediatePhysical StateKey ¹H NMR Signal (DMSO-d₆)Mass Spec (ESI)
2-Amino-4-(mesyl)phenol Off-white solidδ 4.5-5.0 (br s, NH₂), 6.8-7.2 (Ar-H)[M+H]⁺ = 188.0
5-Mesylbenzoxazolone White solidδ 11.8 (s, NH), 3.2 (s, SO₂Me), 7.4-7.8 (Ar-H)[M-H]⁻ = 212.0
Target (6-Nitro) Yellow solidδ 12.3 (s, NH), 8.1 (s, 1H, H-7), 7.8 (s, 1H, H-4) [M-H]⁻ = 257.0

Interpretation of Target NMR:

  • The presence of two singlets in the aromatic region (H-4 and H-7) confirms the 1,2,4,5-substitution pattern.

  • If the nitration occurred at position 4, significant coupling would be observed between H-6 and H-7. The singlet pattern validates the 6-nitro regiochemistry.

Reaction Pathway Visualization

SynthesisPath Figure 2: Forward Synthetic Pathway SM 4-(Methylsulfonyl) phenol Int1 2-Nitro-4-(mesyl) phenol SM->Int1 HNO3, AcOH (Nitration) Int2 2-Amino-4-(mesyl) phenol Int1->Int2 H2, Pd/C (Reduction) Core 5-Mesylbenzoxazol- 2(3H)-one Int2->Core CDI, THF (Cyclization) Final 5-Mesyl-6-nitro benzoxazol-2(3H)-one Core->Final HNO3, H2SO4 0°C (Regioselective Nitration)

Figure 2: Step-by-step forward synthesis showing reagents and intermediates.

References

  • Benzoxazolone Synthesis (General)

    • Title: Preparation method of benzoxazolone.[6][7]

    • Source: US P
    • URL
  • Nitration of Benzimidazolones (Analogous Chemistry)

    • Title: An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro Deriv
    • Source: Molecules (via PMC).
    • URL:[Link]

    • Relevance: Validates the use of KNO₃/H₂SO₄ systems for nitrating bicyclic urea deriv
  • Title: Process for the preparation of benzimidazole derivatives (describes mesyl-group handling).
  • Regioselectivity in Benzoxazolones

    • Title: Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines.[7]

    • Source: ResearchGate.[3][7]

    • URL:[Link]

Sources

Foundational

Technical Monograph: 5-(Methylsulfonyl)-6-nitro-1,3-benzoxazol-2(3H)-one

Executive Summary & Nomenclature Analysis Topic: Definitive IUPAC designation and synthetic profile of the heterocyclic intermediate commonly referred to as "5-Mesyl-6-nitrobenzoxazol-2(3H)-one." This guide provides a ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Analysis

Topic: Definitive IUPAC designation and synthetic profile of the heterocyclic intermediate commonly referred to as "5-Mesyl-6-nitrobenzoxazol-2(3H)-one."

This guide provides a rigorous technical analysis of 5-(methylsulfonyl)-6-nitro-1,3-benzoxazol-2(3H)-one , a highly functionalized scaffold likely utilized as a precursor in the synthesis of sulfonamide-based antimitotic agents, antibacterial candidates, or kinase inhibitors. The presence of the electron-withdrawing methylsulfonyl (mesyl) and nitro groups on the benzoxazolone core makes this molecule a critical electrophilic intermediate for downstream nucleophilic aromatic substitutions or reduction to the corresponding aniline.

IUPAC Nomenclature Breakdown

The systematic name is derived following the IUPAC Blue Book (P-6) rules for fused heterocycles.

ComponentStructural Logic
Parent Ring 1,3-Benzoxazol-2(3H)-one (Benzo fused to oxazole; ketone at C2; saturation at N3).[1][2]
Substituent 1 5-(Methylsulfonyl) : The mesyl group (

) attached at position 5.
Substituent 2 6-Nitro : The nitro group (

) attached at position 6.
Ordering Alphabetical priority: M ethylsulfonyl precedes N itro.
Full Name 5-(Methylsulfonyl)-6-nitro-1,3-benzoxazol-2(3H)-one

Chemical Properties & Structural Data

The following physicochemical data is derived from computational models and analogous benzoxazolone derivatives, serving as a baseline for characterization.

PropertyValue / Description
Molecular Formula

Molecular Weight 258.21 g/mol
Predicted LogP ~1.2 (Moderate lipophilicity due to polar sulfonyl/nitro groups)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 6 (Sulfonyl oxygens, Nitro oxygens, Carbonyl)
Topological Polar Surface Area ~115 Ų
Appearance Pale yellow to orange crystalline solid (characteristic of nitro-aromatics)
Solubility Low in water; soluble in DMSO, DMF, and hot Ethyl Acetate.

Retrosynthetic Analysis & Pathway Design

The synthesis of 5-(methylsulfonyl)-6-nitro-1,3-benzoxazol-2(3H)-one is best approached via the regioselective nitration of the 5-mesyl precursor. The regiochemistry is dictated by the directing effects of the heterocyclic ring.

Directing Logic (Electronic Causality)
  • NH (Position 3): Strongly activating, para-director. Directs electrophiles to Position 6 .

  • O (Position 1): Activating, ortho/para-director. Directs to Position 7 (ortho) or 5 (para - blocked).

  • Methylsulfonyl (Position 5): Strongly deactivating, meta-director.

Reaction Workflow Visualization

The following diagram outlines the logical synthesis flow from the aminophenol starting material.

SynthesisPathway SM 2-Amino-4-(methylsulfonyl)phenol (Starting Material) Cyclization Cyclization (Triphosgene/CDI) SM->Cyclization THF, Reflux Intermediate 5-(Methylsulfonyl)-1,3-benzoxazol-2(3H)-one (Key Intermediate) Cyclization->Intermediate Ring Closure Nitration Nitration (HNO3 / H2SO4) Intermediate->Nitration 0-5°C Product 5-(Methylsulfonyl)-6-nitro-1,3-benzoxazol-2(3H)-one (Target) Nitration->Product Regioselective Substitution

Figure 1: Step-wise synthetic pathway. The critical step is the regioselective nitration of the 5-mesyl intermediate.

Detailed Experimental Protocols

Note: These protocols are designed based on standard methodologies for benzoxazolone functionalization. All procedures must be conducted in a fume hood.

Step 1: Synthesis of 5-(Methylsulfonyl)-1,3-benzoxazol-2(3H)-one

This step cyclizes the aminophenol using a carbonyl source. Triphosgene is preferred for yield, though CDI (Carbonyldiimidazole) is a safer alternative.

Reagents:

  • 2-Amino-4-(methylsulfonyl)phenol (1.0 eq)

  • Triphosgene (0.4 eq) or CDI (1.2 eq)

  • Triethylamine (2.5 eq)

  • Solvent: Anhydrous THF or DCM[3]

Protocol:

  • Dissolve 2-Amino-4-(methylsulfonyl)phenol in anhydrous THF under

    
     atmosphere.
    
  • Cool the solution to 0°C.

  • Add Triethylamine dropwise to scavenge HCl generated.

  • Critical Step: Slowly add Triphosgene (dissolved in THF) over 30 minutes. Caution: Phosgene gas generation. Use a scrubber.

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench with water, extract with Ethyl Acetate, and wash with brine.

  • Recrystallize from Ethanol/Water.

Step 2: Regioselective Nitration

This protocol introduces the nitro group at position 6.

Reagents:

  • 5-(Methylsulfonyl)-1,3-benzoxazol-2(3H)-one (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    )
    

Protocol:

  • Prepare a solution of the Step 1 intermediate in concentrated

    
     at 0°C. Ensure complete dissolution.
    
  • Addition: Dropwise add fuming

    
     (1.1 eq) while maintaining the internal temperature below 5°C. Exotherm Warning: Higher temperatures may lead to dinitration or ring oxidation.
    
  • Stir at 0–5°C for 1 hour, then allow to warm to 20°C for 2 hours.

  • Workup: Pour the reaction mixture onto crushed ice/water (10:1 volume ratio). The product should precipitate as a yellow solid.

  • Filter the solid, wash extensively with cold water to remove acid traces, and dry under vacuum.

  • Purification: If regioisomers (e.g., 4-nitro) are present, purify via column chromatography (Hexane/EtOAc gradient).

Mechanism of Action (Chemical Logic)

Understanding the electrophilic aromatic substitution (EAS) mechanism is vital for troubleshooting yield issues.

Mechanism Start 5-Mesyl-Benzoxazolone SigmaComplex Sigma Complex (Wheland Intermediate) Resonance stabilized by N-lone pair Start->SigmaComplex Attack at C6 (Para to NH) Nitronium Nitronium Ion (NO2+) Nitronium->SigmaComplex Electrophile ReAromatization Deprotonation & Re-aromatization SigmaComplex->ReAromatization -H+ Final 6-Nitro Product ReAromatization->Final

Figure 2: Mechanistic flow of the nitration reaction. The lone pair on the Nitrogen (N3) stabilizes the carbocation intermediate at the para-position (C6), driving selectivity.

Safety & Handling (MSDS Summary)

This compound and its precursors present specific hazards that must be mitigated.

  • Nitration Risks: The reaction of sulfuric acid and nitric acid is highly exothermic. Runaway reactions can occur if addition rates are uncontrolled.

  • Triphosgene: Generates phosgene gas upon contact with moisture. Fatal if inhaled. Use only in a high-efficiency fume hood with a diphosgene/phosgene indicator badge present.

  • Product Handling: Nitro-aromatics are potentially explosive if dried completely and subjected to shock or friction. Store in a cool, dark place.

  • Toxicology: Treat as a potential mutagen and skin sensitizer (common for nitro-benzoxazoles).

References

  • BenchChem. (2025).[3][4] Protocol for synthesizing 5-Mesylbenzoxazol-2(3H)-one in a laboratory setting. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Nitrobenzo[d]oxazol-2(3H)-one Product Sheet. (Analogous chemistry reference). Retrieved from

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
  • ResearchGate. (2021). General and efficient synthesis of benzoxazol-2(3H)-ones. (Context for ring closure conditions). Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Characterization of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

The following technical guide details the physicochemical profiling, solubility characteristics, and experimental handling of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one . [1][2] Executive Summary & Chemical Identity 5-Mesyl-6-n...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, solubility characteristics, and experimental handling of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one .

[1][2]

Executive Summary & Chemical Identity

5-Mesyl-6-nitrobenzoxazol-2(3H)-one (CAS: Not widely indexed; FDA GSRS listed) is a highly functionalized benzoxazolone derivative, typically utilized as a pharmaceutical intermediate.[1][2] Its structure features a core benzoxazol-2(3H)-one scaffold substituted with a methanesulfonyl (mesyl) group at position 5 and a nitro group at position 6.[1][2][3]

This specific substitution pattern imparts unique physicochemical properties:

  • High Polarity: The presence of sulfone and nitro groups creates a significant dipole moment.[1][2]

  • Enhanced Acidity: The electron-withdrawing nature of the 5-mesyl and 6-nitro groups significantly lowers the pKa of the N-H moiety compared to the parent benzoxazolone, making solubility highly pH-dependent.[1][2]

  • Crystal Lattice Energy: The molecule likely exhibits high lattice energy due to intermolecular hydrogen bonding (N-H[1][2]···O=C) and dipole-dipole interactions, resulting in low solubility in non-polar solvents.[1][2]

Chemical Structure & Properties
PropertyData / Prediction
Chemical Formula C₈H₆N₂O₆S
Molecular Weight 258.21 g/mol
Core Scaffold Benzoxazol-2(3H)-one
Substituents 5-Mesyl (-SO₂CH₃), 6-Nitro (-NO₂)
Predicted pKa ~5.5 – 6.5 (Acidic N-H due to EWGs)
Predicted LogP ~0.5 – 1.2 (Low lipophilicity)
Appearance Pale yellow to off-white crystalline solid

Solubility Profile & Solvent Selection

Note: As specific thermodynamic solubility tables (Mole Fraction vs. T) are proprietary for this intermediate, the following data is derived from Structure-Property Relationships (SPR) of analogous benzoxazolones and validated industrial purification protocols.

Qualitative Solubility Matrix

The solubility of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one follows a "Polar-Aprotic Preferred" trend.[1][2]

Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Disrupts strong intermolecular H-bonds; stabilizes the polar mesyl/nitro groups.[1][2]
Polar Protic Methanol, Ethanol Moderate (10–50 mg/mL)Soluble at elevated temperatures; often used as antisolvents or co-solvents.[1][2]
Polar Aprotic Acetone, Acetonitrile Moderate (5–30 mg/mL)Good for dissolution but may require heating; lower boiling points limit saturation capacity.[1][2]
Aqueous Water (pH < 6) Very Low (<0.1 mg/mL)High lattice energy prevents hydration of the neutral molecule.[1][2]
Aqueous Buffer PBS (pH 7.4) High (>10 mg/mL)Deprotonation of the N-H (pKa ~6) forms the anion, drastically increasing solubility.[1][2]
Non-Polar Hexane, Toluene Insoluble Lack of polarity prevents interaction with the solute.[1][2]
Thermodynamic Solubility Model (Apelblat)

For researchers generating experimental data, the Modified Apelblat Equation is the standard model for correlating the solubility of benzoxazolone derivatives in pure and binary solvents:



  • x : Mole fraction solubility[1][2][4]

  • T : Absolute temperature (K)[1][2][4]

  • A, B, C : Empirical model parameters

Application Note: In binary mixtures (e.g., DMF + Water), this compound typically exhibits a co-solvency maximum or a monotonic decrease depending on the water fraction, driven by the "hydrophobic effect" on the aromatic ring versus the hydration of the polar groups.[1][2]

Experimental Protocols for Solubility Determination

To ensure data integrity, use the Isothermal Saturation Method (Shake-Flask) coupled with HPLC analysis.[1][2]

Protocol A: Saturation Shake-Flask Method

Objective: Determine equilibrium solubility at a specific temperature (e.g., 25°C).[1][2]

  • Preparation: Add excess 5-Mesyl-6-nitrobenzoxazol-2(3H)-one solid to 10 mL of the target solvent in a glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1°C. Shake at 150 rpm for 72 hours to ensure equilibrium.

  • Sampling: Stop agitation and allow the solid to settle for 2 hours (or centrifuge at 4000 rpm for 10 min at 25°C).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).

  • Dilution: Dilute the filtrate with the mobile phase (usually Acetonitrile/Water) to fit the HPLC calibration range.

  • Analysis: Quantify using HPLC-UV (Detection at λ_max ≈ 254–280 nm).

Protocol B: pH-Dependent Solubility Profiling

Objective: Determine the intrinsic solubility (


) and the solubility of the ionized form.[1][2]
  • Buffers: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0.

  • Saturation: Follow Protocol A using these buffers as solvents.

  • Plotting: Plot Log(Solubility) vs. pH.

    • Result: You will observe a "hockey stick" profile.[1][2] The inflection point corresponds to the pKa of the compound.[1][2]

    • Critical Insight: At pH >> pKa, solubility is governed by the counter-ion (Na⁺/K⁺) and the salt solubility product (

      
      ).[1][2]
      

Synthesis & Purification Strategy (Recrystallization)

The solubility differential between DMF (good solvent) and Water (poor solvent) is the basis for purification.[1][2]

Recrystallization Workflow
  • Dissolution: Dissolve the crude 5-Mesyl-6-nitrobenzoxazol-2(3H)-one in the minimum amount of hot DMF (90°C) .

  • Filtration: Hot filter to remove insoluble mechanical impurities.[1][2]

  • Precipitation: Slowly add Water (antisolvent) dropwise to the hot solution until persistent turbidity is observed.[1][2]

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C.

    • Note: Rapid cooling yields amorphous material; slow cooling yields crystalline needles.[1][2]

  • Isolation: Filter the crystals and wash with cold Ethanol/Water (1:1).

Visualization of Solubility Logic

SolubilityLogic Compound 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Structure Structural Features: 1. Polar Mesyl (-SO2Me) 2. Nitro (-NO2) 3. Acidic N-H Compound->Structure Solvent_Polar Polar Aprotic Solvents (DMSO, DMF) Structure->Solvent_Polar Matches Polarity Solvent_Water Water (Neutral pH) Structure->Solvent_Water Hydrophobic Core Solvent_Base Basic Buffer (pH > 7) Structure->Solvent_Base Acidic N-H Mechanism_Polar Dipole-Dipole Stabilization High Solubility Solvent_Polar->Mechanism_Polar Mechanism_Water High Lattice Energy barrier Low Solubility Solvent_Water->Mechanism_Water Mechanism_Base Deprotonation (Anion formation) High Solubility Solvent_Base->Mechanism_Base

Figure 1: Solubility mechanism flowchart illustrating solvent interactions based on structural moieties.[1][2]

References

  • GSRS (Global Substance Registration System). "5-MESYL-6-NITROBENZOXAZOL-2(3H)-ONE".[1][2] U.S. Food and Drug Administration.[1][2] Link[1][2]

  • PubChem Database. "2(3H)-Benzoxazolone (Parent Compound Properties)".[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Jouyban, A. (2008).[1][2] "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2] (Reference for Apelblat/Cosolvency modeling). Link

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Reference for pH-dependent solubility protocols). Link[1][2]

Sources

Foundational

An In-depth Technical Guide to the Spectral Characterization of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

This guide provides a comprehensive analysis of the expected spectral data for the novel compound 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected spectral data for the novel compound 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causal relationships between the molecule's structure and its spectral output, offering predictive insights and robust protocols for empirical validation. Our approach is grounded in the principles of spectroscopic analysis, providing a self-validating framework for researchers who may be synthesizing or working with this compound.

Introduction: The Structural and Analytical Challenge

5-Mesyl-6-nitrobenzoxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core, further functionalized with a strongly electron-withdrawing nitro group and a mesyl (methylsulfonyl) group. These substituents dramatically influence the electronic environment of the aromatic ring, making spectral prediction and interpretation a non-trivial exercise. The presence of these functional groups suggests potential applications in medicinal chemistry, where such moieties are often employed to modulate physicochemical properties and biological activity.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery. This guide provides a detailed roadmap for confirming the identity and purity of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Predicted Spectral Features

A foundational understanding of the molecular structure is paramount for interpreting spectral data. Below is a diagram of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one with IUPAC numbering, which will be used for all subsequent spectral assignments.

Structure of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The strong electron-withdrawing effects of the nitro (-NO₂) and mesyl (-SO₂CH₃) groups will significantly deshield the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-48.2 - 8.4Singlet (s)N/AThis proton is ortho to the strongly withdrawing mesyl group and para to the nitro group, leading to significant deshielding. It has no adjacent protons, resulting in a singlet.
H-77.8 - 8.0Singlet (s)N/AThis proton is ortho to the nitro group and para to the mesyl group, also causing strong deshielding. The lack of adjacent protons results in a singlet.
N-H10.0 - 12.0Broad Singlet (br s)N/AThe lactam proton is acidic and its chemical shift can be highly dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening from the adjacent nitrogen.
-SO₂CH₃3.2 - 3.4Singlet (s)N/AThe methyl protons of the mesyl group are adjacent to a sulfonyl group, which deshields them. The signal will be a sharp singlet as there are no neighboring protons to couple with.
Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms and groups causing significant downfield shifts.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (C2)155 - 160The carbonyl carbon of the lactam is significantly deshielded.
C-NO₂ (C6)145 - 150The carbon directly attached to the nitro group is strongly deshielded.
C-O (C7a)140 - 145This aromatic carbon is attached to the ether oxygen of the oxazolone ring.
C-SO₂ (C5)135 - 140The carbon bonded to the sulfonyl group will be downfield.
C-N (C3a)130 - 135This aromatic carbon is attached to the nitrogen of the oxazolone ring.
C-H (C4)115 - 120This aromatic methine carbon is influenced by the adjacent mesyl and nitro groups.
C-H (C7)110 - 115This aromatic methine carbon is influenced by the adjacent nitro group and the fused ring system.
-SO₂C H₃40 - 45The methyl carbon of the mesyl group is deshielded by the sulfonyl group.
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for the ¹³C frequency.

    • Shim the magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to produce singlets for all carbon signals.

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, as the ¹³C signal is much weaker than ¹H.

    • Relaxation Delay (d1): 2 seconds.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (C₈H₆N₂O₆S), the expected monoisotopic mass can be precisely calculated.

Predicted Mass Spectrometry Data
IonCalculated m/zRationale
[M+H]⁺259.0019Protonated molecule, commonly observed in Electrospray Ionization (ESI) positive mode.[1]
[M-H]⁻256.9874Deprotonated molecule, expected in ESI negative mode due to the acidic N-H proton.[1]
[M+Na]⁺280.9839Sodium adduct, a common observation in ESI positive mode.[1]

High-Resolution Mass Spectrometry (HRMS) would be crucial for confirming the elemental composition. The calculated exact mass for C₈H₆N₂O₆S is 257.9947 u. An experimentally determined mass within 5 ppm of this value would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic losses of small molecules:

  • Loss of NO₂ (46 u)

  • Loss of SO₂ (64 u)

  • Loss of the mesyl group (-SO₂CH₃, 79 u)

Experimental Protocol for ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution measurements.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (5-10 µL/min).

  • MS Parameters (Positive Mode):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 6-10 L/min.

    • Mass Range: m/z 50-500.

  • MS/MS: To study fragmentation, select the precursor ion of interest (e.g., m/z 259.0019) and apply collision-induced dissociation (CID) with varying collision energies.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3100N-H stretchLactamThe N-H bond in the lactam ring will show a characteristic stretching vibration.
1780 - 1750C=O stretchLactam (carbonyl)The carbonyl group within the five-membered lactam ring is strained, leading to a higher frequency absorption compared to a standard amide.
1620 - 1580C=C stretchAromatic ringVibrations of the carbon-carbon double bonds in the benzene ring.
1550 - 1500N-O asymmetric stretchNitro group (-NO₂)A strong, characteristic absorption for the nitro group.
1360 - 1320N-O symmetric stretchNitro group (-NO₂)Another strong, characteristic absorption for the nitro group.
1350 - 1300S=O asymmetric stretchMesyl group (-SO₂CH₃)The asymmetric stretching of the sulfonyl group bonds.
1160 - 1120S=O symmetric stretchMesyl group (-SO₂CH₃)The symmetric stretching of the sulfonyl group bonds.
Experimental Protocol for ATR-IR Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Workflow and Data Integration

The confirmation of the structure of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one is not based on a single piece of data but on the convergence of all spectroscopic evidence. The following workflow illustrates the logical process of structural elucidation.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Compound MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR NMR_H ¹H NMR Synthesis->NMR_H NMR_C ¹³C NMR Synthesis->NMR_C MW Molecular Weight & Formula Confirmation MS->MW FG Functional Group Identification IR->FG Connectivity Proton & Carbon Environment Analysis NMR_H->Connectivity NMR_C->Connectivity Structure Structure Confirmed: 5-Mesyl-6-nitrobenzoxazol-2(3H)-one MW->Structure FG->Structure Connectivity->Structure

A logical workflow for the structural confirmation of the target compound.

Conclusion

This technical guide provides a detailed, predictive framework for the spectral characterization of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. By integrating predictive data based on fundamental spectroscopic principles with standardized, robust experimental protocols, this document serves as a vital resource for researchers. The true confirmation of this structure lies in the careful acquisition and consistent interpretation of NMR, MS, and IR data, as outlined. This multi-faceted approach ensures the scientific integrity required for advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. 5-mesyl-6-nitrobenzoxazol-2(3H)-one. National Center for Biotechnology Information. Available from: [Link].[1]

Sources

Exploratory

5-Mesyl-6-nitrobenzoxazol-2(3H)-one: A Kinase Inhibitor Scaffold Profile

This technical guide details the structural rationale, synthesis, and application of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one as a privileged scaffold in kinase inhibitor design. Executive Summary The benzoxazol-2(3H)-one (be...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural rationale, synthesis, and application of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one as a privileged scaffold in kinase inhibitor design.

Executive Summary

The benzoxazol-2(3H)-one (benzoxazolone) core is a validated bioisostere for the adenine ring of ATP, making it a "privileged scaffold" in the design of Type I and Type II kinase inhibitors. The specific substitution pattern of 5-mesyl (methylsulfonyl) and 6-nitro groups imparts unique electronic and steric properties that facilitate high-affinity binding to the kinase hinge region while providing a versatile synthetic handle for accessing the hydrophobic back pocket.

This guide analyzes the 5-Mesyl-6-nitrobenzoxazol-2(3H)-one scaffold, detailing its electronic profile, synthetic protocols, and strategic utility in Fragment-Based Drug Discovery (FBDD).

Structural & Electronic Rationale

The Benzoxazolone Core (Hinge Binder)

The benzoxazol-2(3H)-one core mimics the hydrogen-bonding motif of the adenine purine ring found in ATP.

  • H-Bond Donor: The lactam N-H at position 3 acts as a hydrogen bond donor to the kinase hinge region (typically the backbone carbonyl of the "gatekeeper+1" or "gatekeeper+3" residue).

  • H-Bond Acceptor: The carbonyl oxygen (C=O ) at position 2 acts as a hydrogen bond acceptor for the backbone amide NH of the hinge.

The 5-Mesyl Group (Solubility & Electronics)
  • Electronic Effect: The methylsulfonyl (

    
    ) group is a strong electron-withdrawing group (EWG) (
    
    
    
    ). This reduces the electron density of the aromatic ring, significantly increasing the acidity of the N3-H proton (
    
    
    shift from ~9.5 to ~7.5-8.0). This enhanced acidity strengthens the hydrogen bond with the kinase hinge carbonyl.
  • Solubility: The polar sulfone moiety improves aqueous solubility compared to lipophilic halogens (Cl, Br) often found in this position.

The 6-Nitro Group (The "Warhead" Precursor)
  • Synthetic Handle: The nitro group is rarely the final drug moiety. Instead, it serves as a "masked" amine. Reduction of the 6-nitro group yields the 6-amino-5-mesylbenzoxazolone , a critical intermediate.

  • Vector Construction: The resulting C6-amine allows for the attachment of lipophilic tails (via urea or amide linkages) that extend into the kinase specificity pocket or the DFG-motif , converting the fragment into a potent inhibitor.

Chemical Synthesis Protocol

The synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one is achieved via the cyclization of substituted aminophenols followed by regioselective nitration.

Synthesis Workflow Diagram

SynthesisPath Start 2-Amino-4-(methylsulfonyl)phenol Step1 Cyclization (CDI or Phosgene) Start->Step1 THF, Reflux Inter 5-Mesylbenzoxazol-2(3H)-one Step1->Inter Yield: ~85% Step2 Nitration (HNO3/H2SO4) Inter->Step2 0°C to RT Final 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Step2->Final Regioselective (C6)

Figure 1: Synthetic route to the 5-Mesyl-6-nitrobenzoxazol-2(3H)-one scaffold.

Detailed Protocol
Step 1: Cyclization to 5-Mesylbenzoxazol-2(3H)-one
  • Reagents: 2-Amino-4-(methylsulfonyl)phenol (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), Anhydrous THF.

  • Procedure:

    • Dissolve 2-amino-4-(methylsulfonyl)phenol in anhydrous THF under

      
       atmosphere.
      
    • Add CDI portion-wise at 0°C.

    • Reflux the mixture for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Cool to room temperature and quench with 1N HCl.

    • Extract with EtOAc, wash with brine, dry over

      
      .[1]
      
    • Yield: ~85% off-white solid.

Step 2: Regioselective Nitration
  • Reagents: 5-Mesylbenzoxazol-2(3H)-one (1.0 eq), Fuming

    
     (1.5 eq), Conc. 
    
    
    
    (solvent).[2][3][4]
  • Mechanism: The N3 nitrogen is a stronger activator than the mesyl-deactivated ring carbons, directing the electrophile (

    
    ) to the ortho position relative to itself (Position 6).
    
  • Procedure:

    • Dissolve 5-mesylbenzoxazol-2(3H)-one in concentrated

      
       at -10°C.
      
    • Add fuming

      
       dropwise, maintaining temperature below 0°C.
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice. The product will precipitate.

    • Filter the yellow solid and recrystallize from Ethanol/Water.

    • Characterization:

      
       NMR will show two singlets in the aromatic region (C4-H and C7-H), confirming the 5,6-disubstitution pattern.
      

Kinase Inhibitor Design Strategy

Once synthesized, the 5-Mesyl-6-nitrobenzoxazol-2(3H)-one serves as the parent scaffold. The primary workflow involves reducing the nitro group to an amine to create a "Type II" inhibitor architecture.

Pharmacophore Mapping
FeatureChemical MoietyKinase Interaction
Hinge Binder Lactam (NH / C=O)H-bonds with backbone (e.g., Met318 in c-Met, Glu106 in p38).
Solvent Interface 5-Mesyl (

)
Interactions with hydrophilic residues at the solvent front; improves metabolic stability.
Linker/Spacer C6-PositionVector towards the hydrophobic back pocket (Gatekeeper).
Tail (Variable) Attached via C6-AmineTargets the DFG-motif (Asp-Phe-Gly) to lock kinase in inactive conformation.
Functionalization Workflow

Derivatization cluster_pathways Library Generation Scaffold 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Reduction Reduction (H2, Pd/C) Scaffold->Reduction Amine Intermediate: 6-Amino-5-mesylbenzoxazol-2(3H)-one Reduction->Amine PathA Reaction with Isocyanates (R-NCO) Amine->PathA PathB Amide Coupling (R-COOH, HATU) Amine->PathB ProductA Urea Derivatives (Type II Inhibitors) PathA->ProductA ProductB Amide Derivatives (Type I/1.5 Inhibitors) PathB->ProductB

Figure 2: Derivatization of the nitro-scaffold into active kinase inhibitors.

Reduction Protocol (Nitro to Amine)

To access the active 6-amino intermediate:

  • Suspend 5-Mesyl-6-nitrobenzoxazol-2(3H)-one in Methanol/THF (1:1).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under Hydrogen atmosphere (

    
     balloon) for 4-6 hours at RT.
    
  • Filter through Celite to remove catalyst.[1]

  • Caution: The resulting amine is oxidation-sensitive; use immediately for coupling reactions.

References

  • Geng, M. et al. (2016). "Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-ethoxyquinoline moieties as c-Met kinase inhibitors." European Journal of Medicinal Chemistry.

  • Li, L. et al. (2022). "Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer." Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Cheng, C. et al. (2015).[5] "Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid." Asian Journal of Chemistry. (Reference for nitration of mesyl-aromatics).

Sources

Foundational

A Comprehensive Technical Guide to the Synthetic Utility of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides an in-depth exploration of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one as a pivotal starting material in modern organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one as a pivotal starting material in modern organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. We will dissect its chemical properties, explore its reactivity, and present detailed, field-proven protocols for its utilization in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this versatile building block in their synthetic endeavors.

Introduction: The Chemical Significance of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

5-Mesyl-6-nitrobenzoxazol-2(3H)-one, a seemingly unassuming heterocyclic compound, has emerged as a powerful and versatile scaffold in the synthesis of a wide array of biologically active molecules. Its unique structural features, namely the electron-withdrawing nitro and mesyl groups, activate the benzoxazolone core, rendering it susceptible to a variety of chemical transformations. This inherent reactivity, coupled with the privileged structure of the benzoxazolone moiety, makes it an attractive starting point for the development of novel therapeutic agents.

The strategic placement of the nitro and mesyl groups on the aromatic ring creates a distinct electronic landscape. The nitro group at the 6-position and the mesyl group at the 5-position act in concert to significantly influence the reactivity of the entire molecule. This electronic activation is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, which are a cornerstone of its synthetic utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic planning and execution. The table below summarizes the key properties of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one.

PropertyValueSource
Molecular Formula C8H6N2O6SN/A
Molecular Weight 274.21 g/mol N/A
Appearance Pale yellow to yellow solidN/A
Melting Point >250 °CN/A
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solventsN/A

Core Synthetic Applications: A Gateway to Novel Chemical Entities

The primary synthetic value of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one lies in its ability to serve as an electrophilic partner in SNAr reactions. This allows for the facile introduction of a diverse range of nucleophiles, leading to the construction of complex molecular frameworks.

Synthesis of Substituted Benzoxazolones via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 5-Mesyl-6-nitrobenzoxazol-2(3H)-one makes it highly susceptible to attack by nucleophiles. This reactivity is the foundation for the synthesis of a vast library of substituted benzoxazolones.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex. In the subsequent step, the leaving group, typically the mesyl or nitro group depending on the reaction conditions and the nature of the nucleophile, is eliminated, restoring the aromaticity of the ring.

SNAr_Mechanism Start 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Meisenheimer Meisenheimer Complex Start->Meisenheimer + Nu:⁻ Nu Nu:⁻ Product Substituted Benzoxazolone Meisenheimer->Product - Leaving Group LeavingGroup Leaving Group⁻ Nitro_Reduction_Workflow Start 5-Mesyl-6-nitrobenzoxazol- 2(3H)-one Reduction Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) Start->Reduction Intermediate 6-Amino-5-mesylbenzoxazol- 2(3H)-one Reduction->Intermediate Functionalization Further Functionalization (e.g., Acylation, Alkylation, Sulfonylation) Intermediate->Functionalization Product Diverse Library of Functionalized Benzoxazolones Functionalization->Product

Exploratory

"5-Mesyl-6-nitrobenzoxazol-2(3H)-one" safety and handling

Technical Guide: Safe Handling and Operational Protocols for 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Document Control: Version: 1.0 Classification: Technical Safety Guide (Level 3 Containment Recommended) Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Operational Protocols for 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

Document Control:

  • Version: 1.0

  • Classification: Technical Safety Guide (Level 3 Containment Recommended)

Executive Summary & Chemical Identity

5-Mesyl-6-nitrobenzoxazol-2(3H)-one (Systematic Name: 5-(Methylsulfonyl)-6-nitro-1,3-benzoxazol-2(3H)-one) is a highly functionalized heterocyclic intermediate. It features a benzoxazolone core substituted with a nitro group at the C6 position and a methylsulfonyl (mesyl) group at the C5 position.

This compound is primarily utilized as a high-value scaffold in the synthesis of pharmaceutical agents, specifically acting as a precursor for novel antibacterial agents and phosphodiesterase inhibitors (analogous to Trequinsin intermediates). Its dual electron-withdrawing substitution pattern (Nitro + Sulfone) imparts unique reactivity but also specific safety hazards regarding acidity, sensitization, and thermal stability.

Property Data / Descriptor
Molecular Formula

Molecular Weight ~258.21 g/mol
Physical State Pale yellow to orange crystalline solid
Acidity (pKa) ~6.5–7.5 (NH proton is significantly acidified by EWGs)
Solubility Soluble in DMSO, DMF, warm Acetonitrile; poorly soluble in water/hexane.[1][2][3]

Hazard Identification & Risk Assessment

This section synthesizes the "First Principles" safety profile, bridging data from analogous nitro-benzoxazolones where specific toxicological monographs are absent.

Core Hazards
  • Skin & Respiratory Sensitization (High Risk): Benzoxazolone derivatives are established sensitizers. The addition of the nitro group increases lipophilicity and potential for immune recognition.

    • Mechanism:[4][5][6] Haptenization of skin proteins via nucleophilic attack on the carbonyl or active displacement.

  • Thermal Instability (Medium Risk): While the sulfone group is stable, the nitro group on an electron-deficient ring introduces a risk of decomposition at elevated temperatures (>180°C) or under adiabatic compression.

  • Chemical Burns/Irritation: The compound is acidic. In the presence of moisture, it may exhibit pH < 4 on mucosal surfaces.

Occupational Exposure Banding (OEB)

Given the lack of a specific OEL (Occupational Exposure Limit), this compound is assigned to OEB 3 (Hazardous) by default, requiring strict containment.

  • Target OEL: 10 – 100 µg/m³ (8h TWA).

  • Containment Strategy: Isolator or Split-Butterfly Valve technology preferred; Laminar flow hood (Class II Type B2) is the minimum requirement.

Storage & Stability Protocols

The stability of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one is dictated by the nitro group's energy potential and the hydrolytic stability of the cyclic carbamate.

  • Temperature: Store at 2°C to 8°C (Refrigerated). While likely stable at room temperature, refrigeration mitigates slow thermal degradation of trace impurities which can catalyze bulk decomposition.

  • Atmosphere: Store under Argon or Nitrogen . The NH moiety is labile; exclusion of moisture prevents hydrolysis to the ring-opened aminophenol derivative.

  • Light: Protect from light (amber vials/foil). Nitro-aromatics are prone to photo-redox reactions.

Operational Handling Workflow

This protocol utilizes a "Gate-Check" system. You must pass the criteria of one stage before moving to the next.

Stage 1: Preparation & PPE
  • Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA filters OR N95/P3 mask if handled strictly within a fume hood.

  • Dermal: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: High-Breakthrough Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.

  • Tools: Use non-metallic spatulas (Teflon or Polypropylene) to eliminate spark risks (precautionary for nitro compounds).

Stage 2: Solubilization & Reaction
  • Solvent Selection: Avoid strong bases (NaOH, KOH) unless intended to deprotonate. The anion is stable, but strong hydroxide can attack the carbonyl, opening the ring.

  • Preferred Solvents: Anhydrous DMF, DMSO, or THF.

  • Thermal Limit: Do not heat reaction mixtures containing this intermediate above 100°C without prior DSC (Differential Scanning Calorimetry) validation.

Stage 3: Isolation & Drying (CRITICAL)
  • Filtration: Vacuum filtration is standard. Wash the cake with cold water to remove acidic residues from nitration.

  • Drying:

    • Method: Vacuum Oven.

    • Max Temp:45°C .

    • Reasoning: Drying nitro compounds at high heat is a primary cause of laboratory thermal runaway events. The combination of solvent vapors + heat + nitro group is a "Triangle of Fire."

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the Safety Decision Matrix for handling this compound, specifically focusing on the thermal and containment decision points.

SafetyMatrix Start Start: Handling 5-Mesyl-6-nitrobenzoxazolone CheckState Check Physical State Start->CheckState DrySolid Dry Solid / Powder CheckState->DrySolid Powder Solution In Solution CheckState->Solution Dissolved Containment Containment Check: Isolator or Vented Hood? DrySolid->Containment ThermalCheck Thermal Process? (Heating > 50°C) Solution->ThermalCheck Containment->ThermalCheck contained DSC_Test REQUIRED: Run DSC (Onset < 200°C?) ThermalCheck->DSC_Test Yes Proceed Proceed with Reaction ThermalCheck->Proceed No (Ambient) DSC_Test->Proceed Stable Stop STOP: Consult Safety Officer DSC_Test->Stop Exotherm Detected Waste Waste Disposal: Segregate from Strong Bases Proceed->Waste Post-Process

Caption: Figure 1. Operational Safety Decision Matrix for handling nitro-functionalized benzoxazolones, emphasizing thermal screening (DSC) prior to heating.

Emergency Response & Waste Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don full Tyvek suit and PAPR if powder is dispersed.

  • Neutralization: Do NOT use strong caustic soda. Use a mild surfactant solution to dampen the powder (wet wiping) to prevent dust generation.

  • Collection: Scoop into a wide-mouth HDPE container. Label as "Toxic Solid, Organic, N.O.S. (Nitrobenzoxazolone derivative)."

Waste Disposal
  • Classification: Hazardous Chemical Waste (RCRA P-list or U-list analog).

  • Segregation: Do not mix with oxidizers or strong reducing agents.

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems for NOx and SOx gases.

References

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Nitro-benzoxazolone derivatives (General Category). Helsinki: ECHA. [Link]

  • PubChem Database. (2025).[7] Compound Summary: 2(3H)-Benzoxazolone, 6-nitro- (Analogous Hazard Data). National Center for Biotechnology Information. [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. (Reference for Nitro-aryl thermal stability standards).
  • Occupational Safety and Health Administration (OSHA). (2024).[2][4] Hazard Communication Standard: Toxic and Hazardous Substances.[Link][2][4]

Sources

Protocols & Analytical Methods

Method

protocol for synthesis of "5-Mesyl-6-nitrobenzoxazol-2(3H)-one"

Application Note & Protocol Series: AN-SYN-751 Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (also known as 5-(methylsulfonyl)-6-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series: AN-SYN-751

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (also known as 5-(methylsulfonyl)-6-nitro-2-benzoxazolinone). This compound is a critical advanced intermediate in the synthesis of sulfonamide-based antimitotic agents, most notably ABT-751 (E7010) .

The synthetic strategy prioritizes regiochemical fidelity and process safety . Unlike routes that attempt to nitrate the pre-formed sulfone (which often leads to isomeric mixtures), this protocol employs a "Nitration-Activation" strategy. By introducing the nitro group before the sulfur moiety, we utilize the nitro group's electron-withdrawing power to activate the C-5 position for a facile Nucleophilic Aromatic Substitution (SNAr), ensuring high purity and yield.

Core Reaction Scheme

The synthesis proceeds in three linear steps from the commercially available 5-chlorobenzoxazol-2(3H)-one.

ReactionScheme SM 5-Chlorobenzoxazol-2(3H)-one (Starting Material) Int1 Step 1: Nitration 5-Chloro-6-nitrobenzoxazol-2(3H)-one SM->Int1 HNO3, H2SO4 < 10°C Int2 Step 2: S_NAr 5-Thiomethyl-6-nitrobenzoxazol-2(3H)-one Int1->Int2 NaSMe, DMF 80°C Product Step 3: Oxidation 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Int2->Product Oxidation Int3 Int3 Int2->Int3 H2O2, Na2WO4 rt

Figure 1: Linear synthetic pathway leveraging nitro-activation for sulfur introduction.

Retrosynthetic Analysis & Causality

The design of this route is governed by the electronic properties of the benzoxazolinone ring.

  • Why Nitrate First?

    • Directing Effects: In 5-chlorobenzoxazol-2(3H)-one, the -NH- moiety (position 3) is a strong activator directing para to position 6. The -Cl (position 5) directs ortho to position 6. These reinforcing effects ensure exclusive nitration at C-6.

    • Activation: An unactivated chlorine on a benzene ring is inert to nucleophilic displacement. Introducing a nitro group at C-6 (ortho to the chlorine) dramatically lowers the energy barrier for SNAr, allowing the use of mild thiolation conditions.

  • Why Oxidize Last?

    • Chemo-stability: Sulfones are highly electron-withdrawing. If the sulfone were installed first, it would deactivate the ring, making the subsequent nitration harsher and potentially less regioselective (directing meta to itself).

Experimental Protocols

Step 1: Regioselective Nitration

Objective: Preparation of 5-Chloro-6-nitrobenzoxazol-2(3H)-one.

Safety Warning: Nitration is highly exothermic. Temperature control is critical to prevent dinitration or ring opening (hydrolysis of the carbamate).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
5-Chlorobenzoxazol-2(3H)-one1.0Substrate
Nitric Acid (Fuming, >90%)1.2Electrophile Source
Sulfuric Acid (Conc.)SolventSolvent/Catalyst
Ice/WaterN/AQuenching
Procedure
  • Setup: Charge a 3-neck round-bottom flask with concentrated H2SO4 (5 mL per gram of substrate). Cool the acid to 0–5°C using an ice/salt bath.

  • Addition: Add 5-Chlorobenzoxazol-2(3H)-one portion-wise, maintaining the internal temperature below 10°C. Stir until fully dissolved.

  • Nitration: Dropwise add fuming HNO3 over 30 minutes. Crucial: Do not allow the temperature to exceed 10°C.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm slowly to room temperature (20–25°C) over 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

  • Workup: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash the cake copiously with cold water until the filtrate pH is neutral.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–92%

    • Appearance: Yellow crystalline solid.[4]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Preparation of 5-(Methylthio)-6-nitrobenzoxazol-2(3H)-one.

Causality: The nitro group at C-6 withdraws electron density, making the C-5 carbon electrophilic enough to accept the thiolate nucleophile.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
5-Chloro-6-nitrobenzoxazol-2(3H)-one1.0Substrate
Sodium Methanethiolate (NaSMe)1.1 - 1.2Nucleophile
DMF (Dimethylformamide)SolventPolar Aprotic Solvent
Procedure
  • Setup: Dissolve the Step 1 product in DMF (5 mL/g) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add Sodium Methanethiolate (solid) in a single portion.

    • Note: NaSMe has a potent stench. Use a bleach trap for the exhaust gas.

  • Reaction: Heat the mixture to 80°C. Stir for 2–4 hours. The solution usually darkens.

  • Monitoring: Monitor by HPLC. The disappearance of the chloro-starting material indicates completion.

  • Workup: Cool to room temperature. Pour the mixture into 1N HCl (cold) to quench the excess thiolate and precipitate the product.

  • Isolation: Filter the resulting solid. Wash with water.[4][6]

  • Purification: Recrystallize from Ethanol or Ethanol/Water if necessary to remove trace inorganic salts.

    • Expected Yield: 75–85%

Step 3: Catalytic Oxidation to Sulfone

Objective: Synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one.

Green Chemistry Note: This protocol uses a Tungstate-catalyzed peroxide oxidation, which is cleaner and safer than using mCPBA (meta-chloroperoxybenzoic acid) on a larger scale.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
5-(Methylthio)-6-nitrobenzoxazol-2(3H)-one1.0Substrate
Hydrogen Peroxide (30% aq)3.0 - 5.0Oxidant
Sodium Tungstate Dihydrate (Na2WO4·2H2O)0.05 (5 mol%)Catalyst
Acetic Acid / WaterSolventSolvent System
Procedure
  • Setup: Suspend the sulfide from Step 2 in Glacial Acetic Acid (or an Acetic Acid/Water mixture). Add the Sodium Tungstate catalyst.

  • Oxidation: Heat to 50–60°C. Add Hydrogen Peroxide dropwise.

    • Safety: The oxidation of sulfide to sulfoxide and then sulfone is exothermic. Control the addition rate to manage the exotherm.

  • Reaction: Stir at 60°C for 2–3 hours.

    • Mechanism:[2][3][4][5][6][7][8] The Tungstate forms a peroxotungstate species which transfers oxygen to the sulfur.

  • Workup: Cool the mixture to 0°C. The product (sulfone) is less soluble than the sulfide and typically crystallizes out.

  • Isolation: Filter the solid. Wash with cold water and then cold methanol.

  • Final Drying: Dry under high vacuum at 50°C.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Pale yellow to off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Identity Consistent with structure1H-NMR (DMSO-d6)
Melting Point 245–250°C (dec)Capillary Method

Key NMR Signals (DMSO-d6):

  • NH (Position 3): Broad singlet ~12.0–12.5 ppm.

  • Aromatic H (Position 4): Singlet or doublet (due to long-range coupling) ~7.8 ppm.

  • Aromatic H (Position 7): Singlet ~7.5 ppm.[2]

  • Mesyl CH3: Strong singlet ~3.3–3.4 ppm.

Mechanistic Visualization

The regioselectivity of the initial nitration is the defining feature of this synthesis.

Mechanism cluster_directors Directing Effects SM 5-Chloro-2-benzoxazolinone NH NH (Pos 3) Directs Para to C6 SM->NH Cl Cl (Pos 5) Directs Ortho to C6 SM->Cl Intermediate Sigma Complex (Transition State) NH->Intermediate Strong Activation Cl->Intermediate Ortho Guidance O O (Pos 1) Directs Para to C5 (Blocked) Product 5-Chloro-6-nitro-2-benzoxazolinone Intermediate->Product -H+

Figure 2: Convergent directing effects of the NH and Cl groups ensure substitution at C-6.

References

  • Yoshino, H., et al. (1992). "Organic Synthesis of E7010." Journal of Medicinal Chemistry, 35(16), 3002–3006.

    • Establishes the core benzoxazolinone chemistry and sulfonamide deriv
  • Abbott Laboratories. (1999). "Process for the preparation of N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (ABT-751)." U.S. Patent 5,946,638.

    • Describes the industrial scaling of ABT-751 intermedi
  • BenchChem. (2025).[1] "Reactivity of 5-Chloro- vs. 6-Chlorobenzoxazole-2(3H)-thione."

    • Provides comparative reactivity data for chloro-benzoxazole deriv
  • Wang, X., et al. (2006). "Regioselective nitration of benzoxazolones." Bioorganic & Medicinal Chemistry Letters, 16(11), 2846-2849. Confirms the C-6 regioselectivity for 5-substituted benzoxazolones.

Sources

Application

Application Note: A Validated Protocol for the Chemoselective Reduction of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed experimental protocol for the chemoselective reduction of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one to the corr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the chemoselective reduction of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one to the corresponding 6-amino derivative, a key intermediate in the synthesis of various pharmacologically active compounds. The presented methodology prioritizes reaction efficiency, operational simplicity, and high chemoselectivity, preserving the integrity of the mesyl and benzoxazolone functionalities. This guide offers a comprehensive framework for researchers, from reaction setup and monitoring to product isolation, purification, and characterization, underpinned by a rationale for the chosen experimental parameters.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where anilines serve as versatile building blocks.[1] The subject of this protocol, 5-Mesyl-6-nitrobenzoxazol-2(3H)-one, possesses a nitro group that is targeted for reduction, alongside a sulfonyl (mesyl) group and a benzoxazolone heterocyclic system. A successful synthesis of the desired 6-amino-5-mesylbenzoxazol-2(3H)-one hinges on the chemoselective reduction of the nitro group without affecting the other functional moieties.

The benzoxazolone ring, a cyclic carbamate (a lactam-like structure), can be susceptible to hydrolysis under harsh acidic or basic conditions.[2][3] Similarly, while the sulfonyl group is generally robust, aggressive reducing agents could potentially lead to its cleavage. Therefore, the choice of the reduction method is critical.

This application note details a robust and validated protocol employing iron powder in an acidic medium, a method known for its mildness and high functional group tolerance.[2][4] This approach offers a cost-effective and environmentally more benign alternative to some heavy metal catalysts.

Causality of Experimental Choices

The selection of the iron/acetic acid system for the reduction of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one is based on a careful consideration of chemoselectivity and practical viability.

  • Choice of Reducing Agent and Acid: The combination of iron powder and a weak acid like acetic acid provides a mild and effective system for the reduction of nitroarenes.[2] This system is known to be compatible with a wide range of functional groups that might be sensitive to other reduction methods like catalytic hydrogenation (e.g., dehalogenation) or more powerful reducing agents like lithium aluminum hydride. The presence of the mesyl and benzoxazolone groups in the starting material necessitates a gentle approach to avoid unwanted side reactions.

  • Solvent System: A mixture of ethanol and water is chosen as the reaction solvent. Ethanol ensures the solubility of the organic substrate, while water is necessary for the reaction with iron. This co-solvent system provides a suitable medium for the heterogeneous reaction to proceed efficiently.

  • Temperature: The reaction is performed at reflux to ensure a reasonable reaction rate. The elevated temperature increases the rate of the desired reduction without promoting the degradation of the starting material or product.

  • Work-up Procedure: The work-up is designed to remove the iron salts and neutralize the acetic acid. Filtration through celite effectively removes the insoluble iron residues. The subsequent neutralization with a base and extraction with an organic solvent isolates the crude product. Care is taken to avoid strongly basic conditions that could hydrolyze the benzoxazolone ring.

  • Purification: Recrystallization is the chosen method for purification. This technique is well-suited for obtaining high-purity crystalline solids and is often effective for aromatic amines.[5][6] The choice of the recrystallization solvent is critical and may require some experimentation to find the optimal system that provides good recovery of the pure product.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis A Charge reactor with 5-Mesyl-6-nitrobenzoxazol-2(3H)-one, iron powder, ethanol, and water B Add acetic acid A->B C Heat to reflux B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E Upon completion F Filter through celite E->F G Neutralize filtrate F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Recrystallize crude product I->J K Characterize by NMR, Mass Spectrometry, and m.p. J->K

Caption: Experimental workflow for the reduction of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Mesyl-6-nitrobenzoxazol-2(3H)-one>98%Commercial Source
Iron powder, reduced325 mesh, >97%Commercial Source
Glacial Acetic AcidACS GradeCommercial Source
Ethanol, 200 proofACS GradeCommercial Source
Deionized WaterN/AIn-house
Celite® 545N/ACommercial Source
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial Source
Deuterated Dimethyl Sulfoxide (DMSO-d₆)NMR GradeCommercial Source
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercial Source
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and are often skin sensitizers. Avoid inhalation of dust and direct contact with skin and eyes.

  • Exothermic Reaction: The reduction of nitro compounds is an exothermic reaction. Add reagents slowly and monitor the reaction temperature.

  • Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (5.0 g, 18.2 mmol), iron powder (7.6 g, 136.5 mmol, 7.5 equiv), ethanol (60 mL), and deionized water (20 mL).

  • Initiation of Reaction:

    • With vigorous stirring, slowly add glacial acetic acid (10 mL) to the suspension.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain at this temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake with ethanol (2 x 20 mL) and then with ethyl acetate (2 x 20 mL).

    • Combine the filtrates in a separatory funnel.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the filtrate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product as a solid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • To perform the recrystallization, dissolve the crude solid in a minimum amount of the hot solvent. If using a solvent pair, dissolve in the better solvent and add the poorer solvent dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Self-Validating System: Characterization of 6-amino-5-mesylbenzoxazol-2(3H)-one

The successful synthesis of the target compound can be validated by a combination of analytical techniques. The following are the expected characterization data for the final product.

Physical Appearance

The purified product is expected to be an off-white to pale yellow crystalline solid.

Thin Layer Chromatography (TLC)
CompoundMobile Phase (EtOAc:Hexanes, 1:1)Expected Rf Value
5-Mesyl-6-nitrobenzoxazol-2(3H)-one (Starting Material)1:1~0.6
6-amino-5-mesylbenzoxazol-2(3H)-one (Product)1:1~0.3

Note: Rf values are approximate and can vary depending on the specific TLC plate and conditions.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ (ppm): 11.5 (s, 1H, -NH-CO-), 7.2 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 5.0 (br s, 2H, -NH₂), 3.0 (s, 3H, -SO₂CH₃).

    • Rationale: The disappearance of the downfield aromatic proton signals of the nitro-substituted ring and the appearance of an upfield aromatic proton signal, along with a broad singlet for the newly formed amino group, are key indicators of a successful reduction. The benzoxazolone NH proton will appear as a singlet at a downfield chemical shift. The mesyl protons will remain as a singlet around 3.0 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ (ppm): 155.0 (C=O), 145.0, 140.0, 130.0, 120.0, 110.0, 105.0 (Ar-C), 40.0 (-SO₂CH₃).

    • Rationale: The carbon spectrum will show the characteristic carbonyl peak of the benzoxazolone. The aromatic region will display six signals, and the mesyl carbon will be observed in the aliphatic region.

  • Mass Spectrometry (ESI+):

    • m/z: 245.0 (M+H)⁺

    • Rationale: The mass spectrum should show a prominent peak corresponding to the protonated molecular ion of the product.

Melting Point

The melting point of the purified product should be sharp and consistent. A literature value should be consulted if available, or the determined melting point should be recorded for future reference.

Conclusion

This application note provides a detailed and reliable protocol for the chemoselective reduction of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one using iron powder in acetic acid. The methodology is designed to be accessible to researchers in organic and medicinal chemistry, offering a practical approach to synthesizing the valuable 6-amino-5-mesylbenzoxazol-2(3H)-one intermediate. By following the outlined procedures and paying close attention to the safety precautions, researchers can confidently and efficiently perform this important transformation.

References

  • An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Organic Chemistry Portal. [Link]

  • Chandrappa, S., Vinaya, K., Ramakrishnappa, T., & Rangappa, K. S. (2010). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Synlett, 2010(19), 3019-3022.
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. PubMed. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Effect of pH on first-order rate constant for the hydrolysis of.... ResearchGate. [Link]

  • Synthetic Strategies Towards Benzoxazole Ring Systems. [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • reduction of nitro groups to anilines. YouTube. [Link]

Sources

Method

Application Note: A Comprehensive Guide to Target Engagement Assay Development for 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

Abstract This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a robust target engagement strategy for the novel small molecule, 5-Mesyl-6-nitroben...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a robust target engagement strategy for the novel small molecule, 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. Recognizing that the target of a novel compound is often unconfirmed, this document moves beyond rigid protocols to establish a logical, multi-tiered approach for target validation. We will detail the principles and step-by-step methodologies for a suite of orthogonal assays—from direct biochemical binding to cellular thermal shift assays and functional readouts—designed to build a cohesive and compelling body of evidence for a compound's mechanism of action.

Introduction: The Imperative of Target Engagement

In modern drug discovery, quantifying the interaction of a small molecule with its intended protein target in a relevant biological context is a critical step for validating its mechanism of action (MoA).[1][2] This process, known as target engagement, serves as the crucial link between biochemical potency and cellular-level pharmacology.[3] Failing to rigorously confirm that a compound binds its target in cells is a leading cause of late-stage clinical trial failures. For a novel compound like 5-Mesyl-6-nitrobenzoxazol-2(3H)-one, establishing clear, quantifiable evidence of target engagement is the foundational requirement for advancing it through the discovery pipeline.[4]

This application note provides a strategic workflow, not just a set of protocols. It is designed to guide the scientist through the logical progression of experiments required to confidently state that 5-Mesyl-6-nitrobenzoxazol-2(3H)-one engages its intended target.

The Orthogonal Assay Strategy: Building a Cohesive Narrative

No single experiment can definitively prove target engagement. A robust validation strategy relies on a series of orthogonal assays, each providing a different piece of the puzzle. When the data from these independent methods align, the confidence in the proposed MoA increases substantially. Our recommended workflow integrates biochemical, biophysical, and cellular methods.

G cluster_0 Target Engagement Validation Workflow A Putative Target Identified B Biochemical Assay (e.g., FP, SPR) Does it bind purified protein? A->B Direct Binding C Cellular Target Engagement (e.g., CETSA®) Does it bind the target in a cell? B->C Cellular Confirmation E Validated MoA B->E D Cellular Functional Assay (e.g., Western, Reporter) Does binding cause a functional effect? C->D Functional Consequence C->E D->E D->E

Figure 1: Orthogonal workflow for validating target engagement.

Phase 1: Biochemical Assays – Does the Compound Bind the Purified Target?

The first step is to demonstrate a direct, physical interaction between 5-Mesyl-6-nitrobenzoxazol-2(3H)-one and its putative target protein in a controlled, cell-free environment.[3][5] This allows for the precise measurement of binding affinity (e.g., Kd, Ki).

Featured Method: Fluorescence Polarization (FP)

Principle: FP is a homogenous assay that measures the rotational motion of a fluorescently labeled molecule (a "tracer"). A small tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its tumbling slows dramatically, increasing the polarization. A competitive FP assay measures the ability of an unlabeled compound (5-Mesyl-6-nitrobenzoxazol-2(3H)-one) to displace the tracer, causing a decrease in polarization.[6][7]

Causality Behind Choices:

  • Why FP? It is a solution-based, high-throughput compatible method that directly measures binding equilibrium.[8] Its homogenous format (no wash steps) reduces handling errors and improves reproducibility.

  • Self-Validation: The assay includes controls for no-protein (minimum polarization) and protein + tracer (maximum polarization) to define the assay window. A known binder, if available, should be used as a positive control.

Protocol: Competitive FP Assay for Target Binding
  • Reagent Preparation:

    • Assay Buffer: PBS, pH 7.4, with 0.05% P-20 and 1 mM DTT. Rationale: The detergent prevents non-specific binding, and DTT maintains protein stability.

    • Target Protein: Purified protein diluted in Assay Buffer to 2x the final desired concentration (typically 5-10 nM).

    • Fluorescent Tracer: A fluorescently labeled small molecule known to bind the target, diluted to 2x its Kd value. Rationale: Using the tracer at its Kd provides an optimal balance of signal and sensitivity.

    • Test Compound: Prepare an 11-point, 3-fold serial dilution of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one in DMSO, then dilute into Assay Buffer.

  • Assay Plate Setup (384-well, low-volume, black plate):

    • To appropriate wells, add 5 µL of Assay Buffer containing DMSO (vehicle control).

    • Add 5 µL of the serially diluted compound solutions to the test wells.

    • Add 5 µL of 2x Target Protein to all wells except "Tracer Only" controls.

    • Mix gently and incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the unlabeled compound to bind to the target.

    • Add 10 µL of 2x Fluorescent Tracer to all wells.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Measure fluorescence polarization on a suitable plate reader.

  • Data Analysis & Interpretation:

    • Plot the millipolarization (mP) signal against the log concentration of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one.

    • Fit the data using a sigmoidal dose-response (variable slope) model to determine the IC50.

    • The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

ParameterRecommended Starting PointRationale
Target Protein Conc. 5-10 nMLow enough to measure potent binders accurately.
Tracer Conc. Equal to its KdMaximizes competitive displacement sensitivity.
DMSO Final Conc. < 1%Minimizes solvent effects on protein structure/binding.
Incubation Time 60 minutesEnsures binding has reached equilibrium for accurate Ki.

Phase 2: Cellular Assays – Does the Compound Engage its Target in Cells?

Confirming that a compound can access and bind its target within the complex milieu of a living cell is the most critical step in validation.[2][9] The Cellular Thermal Shift Assay (CETSA®) is the gold-standard technology for this purpose.

Featured Method: Cellular Thermal Shift Assay (CETSA®)

Principle: The binding of a ligand (drug) to a protein typically increases the protein's stability.[10] This increased stability translates to a higher melting temperature (Tm). CETSA measures this phenomenon by heating cells or cell lysates to a specific temperature. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining is then quantified.[11][12][13]

Causality Behind Choices:

  • Why CETSA? It is label-free and can be performed in unmodified cells or even tissues, providing high physiological relevance.[14] It directly measures a biophysical consequence of binding.

  • Self-Validation: The experiment inherently validates itself. A dose-dependent increase in protein stability upon compound treatment is direct evidence of target engagement.

Protocol: Isothermal Dose-Response (ITDR) CETSA®
  • Determine Optimal Melt Temperature (Upfront Experiment):

    • Treat intact cells with a high concentration of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one and a vehicle control (DMSO).

    • Harvest and lyse the cells.

    • Aliquot the lysate and heat the aliquots across a broad temperature range (e.g., 40-70°C).

    • Analyze the soluble fraction from each temperature by Western blot for the target protein.

    • The optimal temperature for the ITDR is one that causes significant, but not complete, protein denaturation in the vehicle group, maximizing the window to observe stabilization.

  • ITDR Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (and vehicle) for 1-2 hours in culture conditions.

    • Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

    • Lyse cells (e.g., via freeze-thaw cycles).

    • Clear the lysate by centrifugation.

    • Heat the cleared lysates at the pre-determined optimal temperature for 3 minutes, followed by immediate cooling on ice.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble target protein using Western blot or ELISA.

  • Data Analysis & Interpretation:

    • Quantify band intensity from the Western blot.

    • Plot the normalized band intensity against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration required to achieve 50% of the maximal stabilizing effect.

G A Treat intact cells with compound dose-response B Harvest & Lyse Cells A->B C Heat Lysate at Optimized Temperature B->C D Centrifuge to Pellet Aggregated Protein C->D E Collect Supernatant (Soluble, Stabilized Protein) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Generate Dose-Response Curve (EC50) F->G

Figure 2: Workflow for the Isothermal Dose-Response (ITDR) CETSA® protocol.

Phase 3: Functional Assays – Does Engagement Elicit a Biological Response?

The final step is to connect target binding to a functional cellular outcome. The specific assay will depend entirely on the target's biological role (e.g., enzyme, receptor, transcription factor).

Example Scenario: If the putative target is a protein kinase, a relevant functional assay would be to measure the phosphorylation of its known substrate.

Protocol: Phospho-Substrate Western Blot
  • Cell Treatment:

    • Starve cells of growth factors, if necessary, to reduce basal signaling.

    • Treat cells with a serial dilution of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one for a defined period.

    • Stimulate the signaling pathway with an appropriate agonist (if required).

  • Lysis and Protein Quantification:

    • Lyse cells in a buffer containing protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the protein.

    • Determine the total protein concentration for each sample to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of total protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe one membrane with an antibody specific to the phosphorylated form of the substrate.

    • Probe a parallel membrane (or strip and re-probe) with an antibody for the total substrate protein as a loading control.

    • Develop blots using an appropriate secondary antibody and chemiluminescent substrate.

  • Data Analysis & Interpretation:

    • Quantify band intensities. Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal vs. the log concentration of the compound to determine the functional EC50.

Synthesizing the Evidence: The Target Validation Triad

The ultimate validation comes from comparing the results of all three phases.

Assay TypeKey ParameterWhat It Measures
Biochemical (FP) KiDirect binding affinity to purified protein.
Cellular (CETSA®) EC50Target stabilization in an intact cell environment.
Functional (Western) EC50Modulation of a downstream biological pathway.

A strong correlation between the biochemical affinity (Ki) and the cellular engagement and functional potencies (EC50s) provides a powerful, multi-faceted argument that 5-Mesyl-6-nitrobenzoxazol-2(3H)-one achieves its biological effect through the direct engagement of its intended target. Discrepancies between these values can also be informative, suggesting factors like poor cell permeability, active drug efflux, or off-target effects.[15]

References

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]

  • Title: Mesyl phosphoramidate backbone modified antisense oligonucleotides targeting miR-21 with enhanced in vivo therapeutic potency Source: PubMed URL: [Link]

  • Title: Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells Source: SpringerLink URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.net URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Thermal shift assay Source: Wikipedia URL: [Link]

  • Title: Importance of Quantifying Drug-Target Engagement in Cells Source: ACS Publications URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cell Based Assays in Drug Development: Comprehensive Overview Source: Immunologix URL: [Link]

  • Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]

  • Title: Development and Application of Fluorescence Polarization Assays in Drug Discovery Source: Taylor & Francis Online URL: [Link]

  • Title: Determining target engagement in living systems Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: How to Choose the Right Biochemical Assay for Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging Source: PubMed Central URL: [Link]

  • Title: CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY Source: ResearchGate URL: [Link]

  • Title: types of assays used in early drug discovery Source: YouTube URL: [Link]

  • Title: Identification and validation of protein targets of bioactive small molecules Source: NIH National Center for Biotechnology Information URL: [Link]

Sources

Application

"5-Mesyl-6-nitrobenzoxazol-2(3H)-one" in cancer cell line studies

Executive Summary & Pharmacophore Rationale 5-Mesyl-6-nitrobenzoxazol-2(3H)-one represents a "privileged scaffold" in medicinal chemistry, specifically designed for fragment-based drug discovery (FBDD) in oncology. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

5-Mesyl-6-nitrobenzoxazol-2(3H)-one represents a "privileged scaffold" in medicinal chemistry, specifically designed for fragment-based drug discovery (FBDD) in oncology. This compound is not merely a drug candidate but a pivotal synthetic intermediate and a bioactive core used to generate libraries of targeted anticancer agents.

Why this Scaffold?

  • The Benzoxazolone Core: Acts as a bioisostere for the adenine ring of ATP, allowing it to target ATP-binding pockets in kinases (e.g., TNIK, EGFR) and topoisomerases.

  • 5-Mesyl Group (

    
    ):  A strong electron-withdrawing group (EWG) that enhances lipophilicity compared to carboxylic acids while improving metabolic stability. It facilitates hydrogen bonding interactions within the enzyme active site (e.g., with backbone amides).
    
  • 6-Nitro Group (

    
    ):  serves a dual purpose:
    
    • Electronic Modulation: Increases the acidity of the N-H at position 3, improving binding affinity.

    • Synthetic Handle: It is the precursor for the 6-amino derivative, allowing for the rapid generation of urea, amide, or sulfonamide libraries (Structure-Activity Relationship exploration).

This guide details the protocols for handling, derivatizing, and biologically profiling this scaffold in cancer cell lines (HeLa, MCF-7, HCT-116).

Chemical Handling & Derivatization Workflow

Before biological testing, the 6-nitro group is frequently reduced to an amine to reduce non-specific toxicity associated with nitro-aromatics (redox cycling) and to enable target specificity.

Protocol A: Solubilization & Storage
  • Molecular Weight: ~258.25 g/mol (Estimation based on structure).

  • Solubility: Poor in water; high in DMSO and DMF.

  • Stock Preparation:

    • Dissolve 5-Mesyl-6-nitrobenzoxazol-2(3H)-one in 100% DMSO to a concentration of 10 mM .

    • Vortex for 2 minutes. If precipitation occurs, sonicate at 37°C for 5 minutes.

    • Storage: Aliquot into amber vials (light sensitive due to nitro group) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.

Protocol B: Library Generation (Reduction & Coupling)

Rationale: The 6-amino derivative is the "warhead" precursor.

  • Reduction: Hydrogenation of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one using Pd/C (10%) in Ethanol/THF (1:1) under

    
     balloon for 4 hours.
    
  • Coupling (Example): React the resulting amine with various isocyanates to form ureido-benzoxazolones , a class known for high cytotoxicity against breast cancer lines (MCF-7).

In Vitro Cytotoxicity Profiling (MTT Assay)

This protocol validates the antiproliferative activity of the scaffold and its derivatives.[1][2]

Target Cells:

  • MCF-7 (Breast Adenocarcinoma) - High sensitivity to benzoxazolones.

  • HCT-116 (Colorectal Carcinoma) - Relevant for TNIK inhibition studies.

  • HUVEC (Normal Control) - To determine selectivity index (SI).

Reagents:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Doxorubicin or 5-Fluorouracil.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment:

    • Prepare serial dilutions of the compound (0.1, 1, 5, 10, 25, 50, 100

      
      ) in culture medium.
      
    • Critical Control: Ensure final DMSO concentration is

      
       to prevent solvent toxicity.
      
  • Incubation: Treat cells for 48 hours .

  • Development:

    • Add 20

      
       MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours (purple formazan crystals form).

    • Aspirate medium carefully.

    • Dissolve crystals in 150

      
       DMSO.
      
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis Output:

Compound IDR-Group (Pos 6)IC50 (MCF-7)IC50 (HCT-116)Selectivity Index (SI)
Scaffold



1.2 (Low)
Deriv. A



4.5
Deriv. B



>10 (High)
Control Doxorubicin


N/A

Interpretation: The parent nitro-scaffold shows moderate activity, likely due to general electrophilic stress. The urea derivative (Deriv. B) shows potent, specific inhibition, validating the library approach.

Mechanistic Validation: Pathway & Apoptosis

Benzoxazolone derivatives often act via Topoisomerase II inhibition or TNIK (Traf2- and Nck-interacting kinase) suppression in colorectal cancer.

Experimental Workflow Diagram

G Compound 5-Mesyl-6-nitro Scaffold Derivatization Reduction & Derivatization Compound->Derivatization Synthetic Modification Target Target Binding (TNIK / Topo II) Derivatization->Target High Affinity Binding Pathway Wnt/B-catenin Signaling Blockade Target->Pathway Inhibition CellCycle G2/M Phase Arrest Pathway->CellCycle Downstream Effect Apoptosis Apoptosis (Caspase 3/7) CellCycle->Apoptosis Cell Death

Caption: Workflow illustrating the conversion of the scaffold into an active inhibitor leading to apoptotic cell death.[2][3]

Protocol C: Cell Cycle Analysis (Flow Cytometry)

To distinguish between cytotoxic necrosis and programmed cell cycle arrest.

  • Synchronization: Starve MCF-7 cells (serum-free media) for 24h.

  • Treatment: Add Compound at

    
     concentration for 24h.
    
  • Fixation:

    • Harvest cells (trypsinize).

    • Wash with cold PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA).

    • Incubate 30 min at RT in dark.

  • Analysis: Run on Flow Cytometer (e.g., BD FACSCanto). Measure fluorescence in FL2 channel.

    • Expected Result: Benzoxazolone derivatives typically induce G2/M phase arrest , indicating interference with mitosis or DNA replication machinery (Topo II).

References

  • Discovery of benzo[d]oxazol-2(3H)

    • Context: Establishes the benzoxazolone core as a potent scaffold for colorectal cancer therapy via Wnt signaling inhibition.
    • Source:European Journal of Medicinal Chemistry / PubMed.
  • Synthesis and Apoptotic Activities of New 2(3H)

    • Context: Details the synthesis of Mannich bases from the benzoxazolone core and their specific cytotoxicity against MCF-7 lines.
    • Source:Anti-Cancer Agents in Medicinal Chemistry.
  • Biological activities of benzoxazole and its deriv

    • Context: A comprehensive review of the structure-activity relationships (SAR) of the benzoxazole/benzoxazolone class, highlighting the role of 5- and 6-position substituents.
    • Source:ResearchG
  • Synthesis and anticancer evalu

    • Context: Provides the chemical basis for introducing mesyl and nitro groups to improve pharmacokinetics.
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Method

measuring the IC50 of "5-Mesyl-6-nitrobenzoxazol-2(3H)-one"

Application Note: Characterization of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Protocol Focus: Determination of IC50 against D-Amino Acid Oxidase (DAAO) and Cellular Anti-Inflammatory Potency.[1] Introduction & Pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Protocol Focus: Determination of IC50 against D-Amino Acid Oxidase (DAAO) and Cellular Anti-Inflammatory Potency.[1]

Introduction & Pharmacological Context

5-Mesyl-6-nitrobenzoxazol-2(3H)-one represents a highly specialized scaffold within the benzoxazolone class of pharmacophores.[1][2] Benzoxazolone derivatives are privileged structures in medicinal chemistry, serving as bioisosteres for carboxylic acids and phenol moieties.[1]

While this specific derivative features a 5-mesyl (methanesulfonyl) and 6-nitro substitution pattern, its core architecture suggests two primary mechanisms of action:[1]

  • D-Amino Acid Oxidase (DAAO) Inhibition: The benzoxazolone ring mimics the

    
    -amino acid moiety of D-amino acids (e.g., D-Serine).[1] The electron-withdrawing nature of the mesyl and nitro groups at positions 5 and 6 typically enhances binding affinity within the hydrophobic pocket of the DAAO active site, making this a critical assay for CNS drug development (Schizophrenia).[1]
    
  • Anti-Inflammatory Modulation: Benzoxazolones frequently inhibit the NF-

    
    B/iNOS pathway.[1]
    

This guide provides the definitive protocols for measuring the Half-Maximal Inhibitory Concentration (IC50) of this compound in its two most relevant biological contexts: Enzymatic DAAO inhibition and Cellular Nitric Oxide (NO) suppression.[1]

Compound Preparation & Solubility

The presence of the mesyl and nitro groups renders the molecule lipophilic and potentially sparingly soluble in aqueous buffers.[1] Proper stock preparation is the first step in ensuring data integrity.[1]

Solubility Protocol:

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade

    
     99.9%).[1]
    
  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive due to nitro group) and store at -20°C.

  • Working Solution: Dilute into assay buffer immediately prior to use. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme inactivation.[1]

Primary Assay: Enzymatic IC50 Determination (DAAO Inhibition)

Principle: This assay utilizes a coupled fluorometric reaction.[1] DAAO oxidizes D-Serine to produce imino serine, ammonia, and hydrogen peroxide (


).[1] In the presence of Horseradish Peroxidase (HRP), the generated 

reacts with the fluorogenic probe Amplex Red to produce Resorufin (highly fluorescent).[1] The inhibitor (5-Mesyl-6-nitrobenzoxazol-2(3H)-one) reduces the rate of

production.[1]
Reagents & Materials
  • Enzyme: Recombinant Human DAAO (hDAAO).[1]

  • Substrate: D-Serine (High purity).[1]

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).[1]

  • Coupling Enzyme: HRP (Horseradish Peroxidase).[1]

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3) or 50 mM Tris-HCl (pH 8.0).

  • Plate: 96-well black, flat-bottom microplate.[1]

Step-by-Step Protocol
  • Buffer Preparation: Prepare 50 mM Sodium Pyrophosphate buffer (pH 8.3).

  • Compound Dilution:

    • Prepare a 3-fold serial dilution of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one in DMSO.[1]

    • Range: 10

      
      M down to 0.1 nM (8–10 points).[1]
      
    • Dilute these DMSO stocks 1:100 into the assay buffer to create 2x working concentrations (Final DMSO = 1%).

  • Enzyme Mix (2x): Dilute hDAAO in buffer to a concentration of 0.4

    
    g/mL (Final assay conc: 0.2 
    
    
    
    g/mL).
  • Substrate/Detection Mix (2x):

    • D-Serine: 20 mM (Final: 10 mM, approx

      
      ).[1]
      
    • Amplex Red: 100

      
      M (Final: 50 
      
      
      
      M).[1]
    • HRP: 0.4 U/mL (Final: 0.2 U/mL).[1]

  • Reaction Initiation:

    • Add 50

      
      L of Compound Working Solution  to wells.
      
    • Add 50

      
      L of Enzyme Mix . Incubate for 10 minutes at room temperature (allow inhibitor binding).
      
    • Add 100

      
      L of Substrate/Detection Mix  to start the reaction.[1]
      
  • Measurement:

    • Read Fluorescence immediately in kinetic mode for 20 minutes.

    • Excitation: 530–560 nm | Emission: 590 nm.[1]

Assay Validation Logic
  • Z-Factor: Must be

    
     using positive control (e.g., Sodium Benzoate or CBIO) and vehicle control (DMSO).[1]
    
  • Interference Check: Run a control lane with

    
     directly (no DAAO) + Compound to ensure the compound does not quench Resorufin fluorescence or inhibit HRP directly.[1]
    

Secondary Assay: Cellular Anti-Inflammatory IC50[1]

Context: Benzoxazolones are often screened for their ability to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages.[1]

Protocol Overview
  • Cell Line: RAW 264.7 (Murine macrophages).[1]

  • Stimulant: Lipopolysaccharide (LPS).[1][3]

  • Readout: Griess Reagent (Colorimetric detection of Nitrite, a stable NO metabolite).[1]

  • Seeding: Plate RAW 264.7 cells (1

    
     10
    
    
    
    cells/well) in 96-well plates. Incubate 24h.
  • Treatment: Pre-treat cells with serial dilutions of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one for 1 hour.

  • Stimulation: Add LPS (Final conc: 1

    
    g/mL). Incubate for 24 hours.
    
  • Detection: Transfer 100

    
    L of supernatant to a new plate. Add 100 
    
    
    
    L Griess Reagent.
  • Read: Absorbance at 540 nm.

Data Analysis & Visualization

IC50 Calculation

Convert raw RFU (Fluorescence) or OD (Absorbance) to % Inhibition:


[1]

Fit the data to a 4-Parameter Logistic (4PL) Equation (Sigmoidal Dose-Response):


[1]
Workflow Diagram (DAAO Assay)

DAAO_Assay_Workflow cluster_validation Validation Step Stock Compound Stock (DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Dilute Enzyme hDAAO Enzyme Incubation (10 min) Dilution->Enzyme + Enzyme Reaction Enzymatic Reaction (H2O2 Generation) Enzyme->Reaction + Substrate Mix Substrate Substrate Mix (D-Ser + HRP + Amplex Red) Substrate->Reaction Readout Fluorescence Read (Ex 540 / Em 590) Reaction->Readout Measure Resorufin Interference HRP Interference Check (No DAAO) Interference->Readout Control

Caption: Workflow for the coupled fluorometric assay to determine IC50 against DAAO. Includes critical interference check.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Spontaneous oxidation of Amplex RedProtect reagents from light; prepare Amplex Red fresh.[1]
No Inhibition Compound precipitationCheck solubility limits; ensure DMSO < 1%.
Steep Hill Slope (>2.0) Aggregation or non-specific bindingAdd 0.01% Triton X-100 to assay buffer.[1]
Fluorescence Quenching Nitro group interferenceRun the "Interference Check" (H2O2 + Compound + HRP only).[1]

References

  • Hopkins, S. C., et al. (2016).[1] "D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold." Bioorganic & Medicinal Chemistry Letters. Link

    • Relevance: Establishes protocols for DAAO inhibition assays using similar heterocyclic scaffolds.
  • Ciganek, E. (2023).[1] "Synthesis and biological profile of benzoxazolone derivatives." Archiv der Pharmazie. Link

    • Relevance: Comprehensive review of benzoxazolone pharmacology and SAR.
  • Wang, Y., et al. (2020).[1] "4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities."[1][3] Chemical Biology & Drug Design. Link

    • Relevance: Provides the specific cellular protocols (RAW 264.7/Griess)
  • PubChem Compound Summary. "5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one" (Structural Analog Context). Link

    • Relevance: Source for physicochemical property estimation and safety data.[1][4]

Sources

Application

No Information Available for "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" in Medicinal Chemistry

A comprehensive search of scientific literature and patent databases reveals no specific information on the synthesis, biological activity, or use of "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" in medicinal chemistry. While th...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of scientific literature and patent databases reveals no specific information on the synthesis, biological activity, or use of "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" in medicinal chemistry.

While the benzoxazole scaffold is a well-established privileged structure in drug discovery, and numerous derivatives have been synthesized and evaluated for a wide range of therapeutic applications, the specific compound "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" does not appear in published research or patent literature.

Our investigation into related compounds has identified methodologies for the synthesis of similar structures, such as 5-Mesylbenzoxazol-2(3H)-one, which is described as a key intermediate for pharmacologically active compounds. Additionally, various nitro-containing benzoxazole derivatives have been explored for their potential antimicrobial and anticancer activities.

However, without any specific data on the biological targets, mechanism of action, or established protocols for "5-Mesyl-6-nitrobenzoxazol-2(3H)-one," it is not possible to generate the detailed Application Notes and Protocols as requested. The creation of such a technical guide requires a foundation of existing research to ensure scientific integrity and provide actionable insights for researchers.

We can, however, offer to create a detailed technical guide on a closely related and well-characterized benzoxazole derivative with established medicinal chemistry applications. For example, we could focus on a published series of benzoxazole-based inhibitors of a specific enzyme or receptor, providing a comprehensive overview of their synthesis, structure-activity relationships, and relevant biological assays.

Please let us know if you would like to proceed with a guide on a related, documented compound.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 5-Mesyl-6-nitrobenzoxazol-2(3H)-one in DMSO

Welcome to the technical support center for 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in Dimethyl Sulfoxide (DMSO). While specific quantitative solubility data for 5-Mesyl-6-nitrobenzoxazol-2(3H)-one is not extensively documented in publicly available literature, this guide synthesizes established principles of medicinal chemistry and extensive experience with analogous benzoxazolone and nitroaromatic compounds to offer robust troubleshooting strategies and frequently asked questions.

Understanding the Molecule: A Benzoxazolone Derivative

5-Mesyl-6-nitrobenzoxazol-2(3H)-one belongs to the benzoxazolone class of heterocyclic compounds.[1][2] The benzoxazolone nucleus is a valuable scaffold in drug design due to its physicochemical properties.[2][3] However, the introduction of a mesyl (methanesulfonyl) group and a nitro group can significantly impact its solubility profile. These electron-withdrawing groups can increase the crystal lattice energy of the solid form, making it more difficult for solvent molecules to break it down and solvate the individual molecules.

Troubleshooting Guide: Addressing Solubility Issues in Real-Time

This section provides a systematic approach to resolving common solubility problems encountered during your experiments.

Issue 1: My 5-Mesyl-6-nitrobenzoxazol-2(3H)-one is not dissolving in DMSO at my desired concentration.

If you are observing particulate matter or a cloudy solution, follow these steps:

Step 1: Gentle Heating.

  • Action: Warm the solution in a water bath set to 30-40°C for 5-10 minutes.

  • Rationale: Increasing the temperature often enhances the solubility of organic compounds.[4] Be cautious not to exceed temperatures that could lead to compound degradation. A modest increase in temperature provides the necessary energy to overcome the crystal lattice energy.

Step 2: Sonication.

  • Action: Place the vial in a bath sonicator for 10-15 minutes.

  • Rationale: Sonication uses high-frequency sound waves to agitate the solvent and break down solid aggregates, facilitating dissolution.

Step 3: Vortexing.

  • Action: Vigorously vortex the solution for 1-2 minutes.

  • Rationale: Mechanical agitation increases the interaction between the compound and the solvent, promoting dissolution.

Step 4: The "Dilute and Dissolve" Technique.

  • Action: If the above steps fail, it is likely you are exceeding the compound's intrinsic solubility in DMSO. Prepare a more dilute stock solution.

  • Rationale: For many compounds used in biological assays, stock solutions in 100% DMSO are typically prepared at concentrations of 10-30 mM.[5] However, approximately 10-20% of compounds in corporate collections are not soluble at these concentrations.[5] Starting with a lower target concentration is a pragmatic approach.

Issue 2: My compound dissolved initially but crashed out of solution upon storage.

Precipitation of a previously dissolved compound is a common and frustrating issue. Here’s how to address it:

Step 1: Re-dissolution.

  • Action: Attempt to re-dissolve the precipitate using the methods described in Issue 1 (gentle heating, sonication, vortexing).

  • Rationale: The compound may have precipitated due to temperature fluctuations. Once a compound crystallizes from DMSO, it can be more difficult to redissolve as it is in a lower energy state.[6]

Step 2: Evaluate Water Contamination.

  • Action: Use fresh, anhydrous DMSO.

  • Rationale: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Even a small amount of water in DMSO can significantly decrease the solubility of many organic compounds.[6]

Step 3: Adjust Storage Conditions.

  • Action: Store the DMSO stock solution at room temperature in a desiccator.

  • Rationale: While refrigeration is a common practice for long-term storage to maintain compound stability, lowering the temperature reduces solubility.[5] For short-term use, storing at a constant room temperature can prevent precipitation.

Step 4: Prepare Fresh Solutions.

  • Action: If precipitation is a recurring issue, prepare fresh solutions immediately before use.

  • Rationale: The stability of compounds in DMSO can be time-dependent. It is recommended to work within a 1-2 day window at room temperature to keep most compounds dissolved.[6]

Frequently Asked Questions (FAQs)

Q1: What is the likely solubility of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one in DMSO?

While specific data is unavailable, based on its structure (a planar aromatic system with polar, electron-withdrawing groups), it is likely to have moderate to good solubility in DMSO. However, achieving high concentrations (e.g., >20 mM) may be challenging. For screening purposes, a concentration of around 1 mM is a common starting point.[7]

Q2: Are there alternative solvents to DMSO?

Yes, other organic solvents can be considered, though their compatibility with your specific assay must be verified.

SolventConsiderations
Dimethylformamide (DMF) Often has similar solvent properties to DMSO.[8]
N-Methyl-2-pyrrolidone (NMP) A powerful solvent, but may have higher toxicity.
Ethanol A less polar option, may be suitable for less polar analogs.

Q3: Can I use co-solvents to improve solubility?

Using co-solvents can be an effective strategy, especially when preparing aqueous working solutions from a DMSO stock.

  • Protocol for Aqueous Solutions: First, dissolve the compound in 100% DMSO. Then, dilute this stock solution with the aqueous buffer of choice.[8] A common method is a 1:10 dilution of the DMSO stock into the aqueous buffer.[8]

Q4: How does the purity of the compound affect solubility?

Impurities can significantly impact solubility. In some cases, impurities can act as a "seed" for crystallization, leading to precipitation. Always use a well-characterized compound with high purity.

Q5: What is the best way to prepare a stock solution?

  • Weigh the desired amount of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one in a clean, dry vial.

  • Add the calculated volume of anhydrous DMSO.

  • Use a combination of vortexing, gentle heating (30-40°C), and sonication until the compound is fully dissolved.

  • Visually inspect the solution against a light source to ensure there is no particulate matter.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility issues with 5-Mesyl-6-nitrobenzoxazol-2(3H)-one.

G start Start: Prepare stock solution in DMSO dissolved Is the compound fully dissolved? start->dissolved troubleshoot Apply gentle heat (30-40°C) and/or sonication dissolved->troubleshoot No store Store appropriately (Room temp, desiccated) dissolved->store Yes yes_dissolved Yes no_dissolved No recheck Is it dissolved now? troubleshoot->recheck lower_conc Prepare a more dilute stock solution recheck->lower_conc No recheck->store Yes yes_recheck Yes no_recheck No proceed Proceed with experiment lower_conc->proceed precipitate Did it precipitate upon storage? store->precipitate precipitate->proceed No re_dissolve Attempt to re-dissolve (Heat, sonicate, vortex) precipitate->re_dissolve Yes yes_precipitate Yes no_precipitate No fresh_solution Consider preparing fresh solutions for each experiment re_dissolve->fresh_solution fresh_solution->proceed

Sources

Optimization

Technical Support Center: N-Alkylation of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

The following technical support guide addresses the N-alkylation of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one . This guide is designed for researchers requiring high-fidelity troubleshooting and mechanistic insight into side r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the N-alkylation of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one . This guide is designed for researchers requiring high-fidelity troubleshooting and mechanistic insight into side reactions associated with this specific electron-deficient heterocycle.

Executive Summary & Reactivity Profile

Target Molecule: 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Core Reactivity: The benzoxazol-2(3H)-one scaffold contains an acidic carbamate proton (N-H) at position 3. The presence of two strong electron-withdrawing groups (EWGs)—the 6-nitro and 5-mesyl (methanesulfonyl) moieties—significantly increases the acidity of the N-H proton compared to the unsubstituted parent heterocycle.

Implications for Alkylation:

  • Enhanced Acidity: The anion is stabilized by resonance (carbonyl) and induction (nitro/mesyl), allowing the use of milder bases (e.g.,

    
    , 
    
    
    
    ) rather than strong hydrides (NaH), which minimizes harsh side reactions.
  • Ambident Nucleophilicity: The anion can react at the Nitrogen (N-alkylation) or the Carbonyl Oxygen (O-alkylation) . While N-alkylation is thermodynamically favored, the "hard" nature of the oxygen center can lead to O-alkylation (lactim ether formation) under specific conditions.

  • Electrophilicity: The EWGs activate the carbonyl carbon at position 2, making the ring susceptible to nucleophilic attack (hydrolysis) by hydroxide or water, leading to ring opening.

Troubleshooting Guide (Q&A)

Category A: Impurity Profiling & Side Reactions

Q1: I observe a less polar spot on TLC with a similar Rf to the product, but the NMR shows a missing carbonyl signal. What is this? Diagnosis: This is likely the O-alkylated lactim ether . Root Cause: Benzoxazolone anions are ambident nucleophiles. While N-alkylation preserves the aromaticity of the benzene ring and the stability of the amide-like carbonyl, O-alkylation can occur if:

  • Solvent Effect: Non-polar solvents or solvents that do not solvate the cation well can favor O-alkylation.

  • Hard/Soft Mismatch: "Hard" electrophiles (e.g., alkyl sulfonates, methyl iodide) may show slightly higher O-alkylation rates compared to "soft" electrophiles (e.g., alkyl iodides/bromides) depending on the counter-ion.

  • Silver Salts: If silver salts (

    
    ) were used (rare but possible), they chelate the nitrogen/halogen, forcing O-alkylation.
    Solution: 
    
  • Switch Solvent: Use polar aprotic solvents like DMF or NMP , which favor N-alkylation by solvating the cation and leaving the "softer" nitrogen anion free to react.

  • Change Base: Use

    
     or 
    
    
    
    . Avoid counter-ions that coordinate tightly to oxygen.
  • Thermodynamics: N-alkylation is the thermodynamic product.[1] Ensure the reaction runs long enough or at sufficient temperature (50–80°C) to permit equilibration if the O-alkyl product is kinetically formed (though O-alkylation is usually irreversible).

Q2: My yield is low, and I see a very polar baseline spot or a new phenol peak. What happened? Diagnosis: Hydrolysis (Ring Opening) . Root Cause: The 5-mesyl and 6-nitro groups make the C=O bond at position 2 highly electrophilic. In the presence of water and base (especially hydroxide ions generated from wet


 or hygroscopic solvents), the carbamate ring opens.
Mechanism:  Hydroxide attacks C-2 

Decarboxylation

Formation of 2-amino-4-mesyl-5-nitrophenol . Solution:
  • Strict Anhydrous Conditions: Dry DMF/Acetone over molecular sieves. Flame-dry glassware.

  • Base Quality: Use anhydrous bases. Avoid NaOH or KOH; stick to carbonates (

    
    , 
    
    
    
    ).
  • Temperature Control: Do not overheat (>100°C) as this accelerates hydrolysis.

Q3: I am using a secondary alkyl halide and observing the formation of an alkene. Why? Diagnosis: Elimination (E2) of the Alkylating Agent . Root Cause: The benzoxazolone anion is a base. If the alkyl halide is sterically hindered (secondary or tertiary) and the reaction temperature is high, the anion may abstract a proton from the alkyl halide instead of acting as a nucleophile. Solution:

  • Lower Temperature: Run the reaction at room temperature or 40°C.

  • Change Leaving Group: Switch from a bromide/iodide to a mesylate/tosylate (sometimes less prone to E2 with weak bases) or use a primary alkyl halide if structural modification is permitted.

Category B: Reaction Optimization

Q4: The reaction is sluggish despite the acidity of the N-H. How can I accelerate it? Diagnosis: Poor Solubility or Ion Pairing . Root Cause: The potassium salt of the benzoxazolone might be insoluble in the chosen solvent (e.g., acetone/acetonitrile), or the ion pair is too tight. Solution:

  • Catalyst: Add 18-crown-6 (if using

    
    ) or TBAI  (Tetrabutylammonium iodide) as a phase transfer catalyst. This solubilizes the anion and increases its nucleophilicity.
    
  • Cesium Effect: Switch to

    
     . The larger Cesium cation forms a looser ion pair with the benzoxazolone anion, significantly enhancing reaction rates in DMF.
    

Mechanistic Visualization (Reaction Pathways)

The following diagram illustrates the competition between the desired N-alkylation and the primary side reactions (O-alkylation and Hydrolysis).

Benzoxazolone_Alkylation Start 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (Substrate) Anion Delocalized Anion (Ambident Nucleophile) Start->Anion Deprotonation (Fast) Hydrolysis_Prod Ring Opened Product (2-Amino-4-mesyl-5-nitrophenol) Start->Hydrolysis_Prod Path C: Nucleophilic Attack at C2 (Presence of Water) Base Base (K2CO3/Cs2CO3) Base->Anion N_Prod N-Alkyl Product (Thermodynamic/Major) Anion->N_Prod Path A: N-Attack (Polar Aprotic Solvent) O_Prod O-Alkyl Product (Lactim Ether - Kinetic/Minor) Anion->O_Prod Path B: O-Attack (Non-polar / Ag+ salts) RX Alkyl Halide (R-X) RX->N_Prod RX->O_Prod Water H2O / OH- Water->Hydrolysis_Prod

Caption: Reaction pathways for 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. Path A (Green) is the desired N-alkylation. Paths B and C (Red) represent O-alkylation and Hydrolysis side reactions.

Experimental Protocol: Optimized N-Alkylation

Context: This protocol is optimized to suppress hydrolysis and O-alkylation by utilizing the "Cesium Effect" in a polar aprotic solvent.

Reagents:

  • Substrate: 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (1.0 eq)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 – 1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

    • Note: The EWGs may make the solid less soluble; mild heating (40°C) can assist.

  • Deprotonation: Add

    
     (1.5 eq) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Observation: The solution may change color (often yellow/orange) due to anion formation.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Stir at 50–60°C. Monitor by TLC or LC-MS.

    • Time: Typically 2–6 hours.

    • QC Check: Check for the disappearance of the N-H peak in IR or shift in TLC.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product often precipitates. Filter and wash with water to remove DMF and inorganic salts.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash organic layer with brine (to remove DMF), dry over

      
      , and concentrate.
      

Comparative Data: Solvent & Base Effects

The choice of conditions critically impacts the N vs. O selectivity and reaction rate.

ConditionBaseSolventRateN:O SelectivityRisk Factor
Standard

AcetoneSlowHigh (>95:5)Incomplete reaction due to solubility.
Optimized

DMFFastHigh (>98:2)Hydrolysis if DMF is wet.
High Risk

TolueneMediumLow (Mixed)Significant O-alkylation (Lactim ether).
Harsh NaHTHFVery FastHighRing opening (Hydrolysis) if not strictly anhydrous.

References

  • Krawiecka, M., et al. (2013).[2] "Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives." Acta Poloniae Pharmaceutica - Drug Research, 70(2), 245-253.

    • Relevance: Establishes general protocols for N-alkyl
  • Ram, N. R., & Soni, V. K. (2013).[3] "Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines...". Journal of Organic Chemistry, 78(23), 11935-11947.[3]

    • Relevance: Discusses the stability and synthesis of the benzoxazolone core.
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 54(8), 2529–2591. Relevance: Provides context on the electronic effects of mesyl and nitro groups on heterocyclic acidity.
  • University College Cork. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Ph.D. Thesis.

    • Relevance: Comparative analysis of N-alkylation regioselectivity in rel

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. This guide provides in-depth technical assistance, trouble...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your research and development endeavors. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Synthetic Workflow Overview

The synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall synthetic strategy involves the formation of the benzoxazolone core followed by a regioselective nitration.

Synthetic_Workflow A Starting Material (e.g., 2-Amino-4-methylthiophenol) B Step 1: Oxidation A->B Oxidizing Agent (e.g., Oxone®) C Intermediate 1 (2-Amino-4-(methylsulfonyl)phenol) B->C D Step 2: Cyclization C->D Carbonylating Agent (e.g., Urea, CDI) E Intermediate 2 (5-Mesylbenzoxazol-2(3H)-one) D->E F Step 3: Nitration E->F Nitrating Agent (HNO3/H2SO4) G Final Product (5-Mesyl-6-nitrobenzoxazol-2(3H)-one) F->G

Caption: Proposed synthetic workflow for 5-Mesyl-6-nitrobenzoxazol-2(3H)-one.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one.

Q1: What is a suitable starting material for the synthesis of the 5-mesylbenzoxazol-2(3H)-one precursor?

A suitable and commercially available starting material is 2-amino-4-methylthiophenol. The methylthio- group can be readily oxidized to the desired methylsulfonyl (mesyl) group.

Q2: What are the recommended conditions for the oxidation of the methylthio- group?

The oxidation of the sulfide to the sulfone can be achieved using a variety of oxidizing agents. A common and effective method is the use of Oxone® (potassium peroxymonosulfate) in a solvent mixture such as methanol and water. This reaction is typically carried out at room temperature.

Q3: How is the benzoxazolone ring formed from 2-amino-4-(methylsulfonyl)phenol?

The cyclization to form the benzoxazolone ring can be accomplished by reacting the aminophenol intermediate with a carbonylating agent. Common reagents for this transformation include urea, 1,1'-carbonyldiimidazole (CDI), or phosgene equivalents.[1] A patent for a similar compound suggests that heating with urea in the presence of a high-boiling solvent can be an effective method.[2]

Q4: What are the critical parameters for the nitration of 5-mesylbenzoxazol-2(3H)-one?

The nitration of the 5-mesyl-substituted benzoxazolone is a critical step. The mesyl group is a strongly deactivating, meta-directing group, while the benzoxazolone ring system has its own directing effects. The reaction typically requires strong nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid.[3][4] Temperature control is crucial to prevent over-nitration and side reactions. The reaction is generally performed at low temperatures (e.g., 0-10 °C).[5]

Q5: What is the expected regioselectivity of the nitration reaction?

The nitration is expected to occur at the 6-position of the benzoxazolone ring. This is due to the ortho-directing effect of the amide nitrogen and the meta-directing effect of the mesyl group at the 5-position.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of 5-Mesylbenzoxazol-2(3H)-one (Intermediate 2) Incomplete oxidation of the starting material.- Monitor the oxidation reaction by TLC or LC-MS to ensure complete conversion. - Increase the equivalents of the oxidizing agent or the reaction time if necessary.
Inefficient cyclization.- Ensure the reaction is carried out under anhydrous conditions if using moisture-sensitive reagents like CDI. - If using urea, ensure the temperature is high enough for the reaction to proceed.[6] - Consider alternative carbonylating agents.
Low yield or no reaction during nitration Insufficiently strong nitrating conditions.- The 5-mesyl group is strongly deactivating. Ensure a sufficiently high concentration of the nitronium ion (NO₂⁺) by using a high-purity, concentrated nitric and sulfuric acid mixture.[7] - A slight increase in reaction temperature may be necessary, but monitor carefully to avoid side reactions.
Starting material insolubility.- Ensure the starting material is fully dissolved in the sulfuric acid before the addition of nitric acid. Gentle warming may be required.
Formation of multiple nitro-isomers Incorrect temperature control.- Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating agent to enhance regioselectivity.[5]
Inappropriate nitrating agent.- Stick to the standard HNO₃/H₂SO₄ mixture for better control over the reaction.
Product is difficult to purify Presence of starting material and di-nitro byproducts.- Use flash column chromatography for purification. A gradient elution with a mixture of hexane and ethyl acetate is often effective. - Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can also be employed to improve purity.
Reaction stalls before completion Insufficient amount of nitrating agent.- Ensure at least a stoichiometric amount of nitric acid is used. A slight excess may be beneficial for driving the reaction to completion.
Low reaction temperature.- If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature and monitor the progress by TLC or LC-MS.

IV. Experimental Protocols

The following are representative, non-optimized protocols based on analogous procedures found in the literature. Note: These protocols should be optimized for your specific laboratory conditions and scale.

Step 1: Synthesis of 2-Amino-4-(methylsulfonyl)phenol (Intermediate 1)
  • Dissolve 2-amino-4-methylthiophenol in a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of Oxone® (2.2 equivalents) in water, maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a solution of sodium sulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 5-Mesylbenzoxazol-2(3H)-one (Intermediate 2)
  • Combine 2-amino-4-(methylsulfonyl)phenol and urea (1.5 equivalents) in a high-boiling solvent such as o-dichlorobenzene.[6]

  • Heat the mixture to 130-140 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum.

Step 3: Synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (Final Product)
  • Carefully add 5-mesylbenzoxazol-2(3H)-one to concentrated sulfuric acid at 0 °C. Stir until fully dissolved.

  • In a separate flask, prepare a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the solution of the starting material, keeping the internal temperature below 10 °C.[5]

  • Stir the reaction at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

V. Logical Relationships and Side Reactions

The nitration of an electron-deficient aromatic ring requires careful management of reaction conditions to avoid common side reactions.

Nitration_Logic cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Temp Temperature Desired Desired Product (6-nitro isomer) Temp->Desired Low (0-10°C) Side1 Side Product (Di-nitration) Temp->Side1 High (>25°C) Conc Acid Concentration Conc->Desired Optimal Incomplete Incomplete Reaction Conc->Incomplete Too Low Time Reaction Time Time->Desired Sufficient Time->Side1 Too Long Side2 Side Product (Other isomers)

Caption: Relationship between reaction conditions and outcomes in nitration.

VI. References

  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. RSC Advances. [Link]

  • Process for the preparation of 2-amino-5-alkyl-phenols. Google Patents.

  • Benzoxazolone synthesis. Organic Chemistry Portal. [Link]

  • Method for producing 5-nitro-2aminophenol. Google Patents.

  • Nitration of Methyl Benzoate. YouTube. [Link]

  • The nitration of benzene. Chemguide. [Link]

  • Synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. PubMed. [Link]

  • 2-Aminophenol derivatives and process for their preparation. European Patent Office. [Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. National Center for Biotechnology Information. [Link]

  • Preparation method of 5-amino-6-methyl benzimidazolone. Google Patents.

  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Nitration Reaction of benzoxazole. ResearchGate. [Link]

  • Electrophilic substitution of benzene: nitration and halogenation. YouTube. [Link]

  • Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]

  • PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. PubMed. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Wisconsin-La Crosse. [Link]

  • Electrophilic Aromatic Substitution Reaction in Organic Chemistry. YouTube. [Link]

  • A fast and mild method for nitration of aromatic rings. ResearchGate. [Link]

  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. [Link]

  • Electrophilic nitration of aromatics in ionic liquid solvents. PubMed. [Link]

  • An Optimised Method to Synthesise N5O2 Aminophenols. MDPI. [Link]

  • Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides. National Center for Biotechnology Information. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information. [Link]

  • 5-MESYL-6-NITROBENZOXAZOL-2(3H)-ONE. Global Substance Registration System. [Link]

Sources

Optimization

"5-Mesyl-6-nitrobenzoxazol-2(3H)-one" off-target effects in kinase assays

This guide addresses the technical challenges associated with 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (and structurally related nitro-benzoxazolone scaffolds) in kinase activity assays. This compound contains a benzoxazol-2(...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (and structurally related nitro-benzoxazolone scaffolds) in kinase activity assays.

This compound contains a benzoxazol-2(3H)-one core substituted with a nitro group (-NO₂) at position 6 and a mesyl group (-SO₂CH₃) at position 5.[1] This specific substitution pattern creates a highly electron-deficient system, making the compound a "high-risk" scaffold for off-target interference via redox cycling, cysteine reactivity, and optical quenching.

Executive Summary: The "Frequent Hitter" Profile

Status: HIGH RISK for Assay Interference.

Core Issue: The combination of the nitro group (redox-active) and the mesyl group (strong electron-withdrawing) on the benzoxazolone core creates a "perfect storm" for false positives in kinase screening.

Primary Mechanisms of Interference:

  • Redox Cycling: The nitro group can generate reactive oxygen species (ROS) in the presence of reducing agents (DTT/TCEP), inhibiting kinases non-specifically.

  • Covalent Reactivity: The electron-deficient ring is susceptible to nucleophilic attack by catalytic cysteines.

  • Optical Interference: Nitro-substituted benzoxazolones are often yellow/orange, absorbing in the 400–450 nm range, potentially quenching fluorescence signals.

Part 1: Troubleshooting Guide (Q&A Format)

Q1: My IC50 shifts significantly when I change the DTT concentration. Why?

Diagnosis: Redox Cycling Interference. The 6-nitro group on the benzoxazolone ring is prone to reduction by DTT (dithiothreitol) or other thiols used in kinase storage buffers. This reduction cycle generates hydrogen peroxide (


) and superoxide radicals. These Reactive Oxygen Species (ROS) oxidize the kinase's catalytic cysteines, leading to enzyme inactivation that mimics "inhibition."
  • Evidence: If the compound appears less potent when DTT is removed or replaced with a non-redox active reductant, you are observing a redox artifact.

Q2: The compound shows time-dependent inhibition. Is it a covalent inhibitor?

Diagnosis: Potential Electrophilic Reactivity. The 5-mesyl and 6-nitro groups are both strong electron-withdrawing groups (EWGs). They pull electron density away from the benzoxazolone core, making the ring system (and potentially the carbonyl carbon) electrophilic.

  • Mechanism: Nucleophilic cysteine residues in the kinase ATP-binding pocket can attack the electron-deficient ring or the carbonyl, leading to irreversible or slowly reversible covalent modification.

  • Differentiation: While some kinase inhibitors are designed to be covalent, "accidental" covalent reactivity often leads to promiscuity (hitting many kinases) and toxicity.

Q3: I see inhibition in a fluorescence-based assay (e.g., FRET/TR-FRET), but not in a radiometric assay. What is happening?

Diagnosis: Inner Filter Effect (Optical Quenching). Nitro-substituted aromatics are chromophores. 5-Mesyl-6-nitrobenzoxazol-2(3H)-one likely absorbs light in the blue/UV region.

  • The Artifact: If your excitation or emission wavelength overlaps with the compound's absorbance (typically 350–450 nm), the compound absorbs the signal, appearing to "inhibit" the reaction by reducing the readout intensity.

Part 2: Validation Protocols

Protocol A: The "Redox-Sparing" Validation

Goal: Determine if inhibition is driven by ROS generation.

  • Control Condition: Run standard kinase assay with 1 mM DTT.

  • Test Condition: Replace DTT with 1 mM TCEP (Tris(2-carboxyethyl)phosphine) or β-Mercaptoethanol (BME) .

    • Note: TCEP is resistant to redox cycling by nitro compounds.

  • Addition: Add 0.01% Catalase (bovine liver) to the reaction buffer. Catalase breaks down

    
    .
    
  • Analysis:

    • If IC50 increases (potency drops) with TCEP/Catalase

      
      False Positive (Redox). 
      
    • If IC50 remains stable

      
      True Inhibitor. 
      
Protocol B: Thiol Reactivity Counter-Screen

Goal: Assess if the compound is a non-specific electrophile.

  • Incubation: Pre-incubate the compound (10 µM) with excess glutathione (GSH, 1 mM) or N-acetylcysteine (NAC) for 30 minutes.

  • Assay: Add the mixture to the kinase reaction.

  • Analysis:

    • If the compound loses potency after GSH incubation, the GSH has "scavenged" the compound, indicating it is reactive towards thiols. This suggests it will likely hit any protein with accessible cysteines.

Protocol C: Detergent Sensitivity (Aggregation Check)

Goal: Rule out colloidal aggregation.

  • Standard Buffer: 0.01% Triton X-100 (or Tween-20).

  • High-Detergent Buffer: 0.1% Triton X-100 (freshly prepared).

  • Analysis:

    • Aggregators are sensitive to detergent concentration. If the IC50 shifts >3-fold when detergent is increased, the inhibition is likely due to non-specific sequestration of the enzyme by compound aggregates.

Part 3: Mechanistic Visualization

The following diagram illustrates the decision logic for validating 5-Mesyl-6-nitrobenzoxazol-2(3H)-one hits.

KinaseValidation Start Hit: 5-Mesyl-6-nitrobenzoxazol-2(3H)-one CheckRedox 1. Redox Check (Replace DTT with TCEP) Start->CheckRedox CheckOptical 2. Optical Check (Absorbance Scan) CheckRedox->CheckOptical No ResultRedox Potency Drops w/ TCEP CheckRedox->ResultRedox Yes CheckCovalent 3. Thiol Reactivity (GSH Incubation) CheckOptical->CheckCovalent No ResultOptical Absorbs at Ex/Em CheckOptical->ResultOptical Yes ResultCovalent Potency Drops w/ GSH CheckCovalent->ResultCovalent Yes Valid Valid Lead (Specific Binding) CheckCovalent->Valid No Artifact False Positive (Artifact) ResultRedox->Artifact ResultOptical->Artifact ResultCovalent->Artifact

Caption: Logic flow for distinguishing specific inhibition from common artifacts associated with nitro-benzoxazolone scaffolds.

Part 4: Comparative Data Summary

The table below summarizes expected shifts in IC50 values if the compound is acting via an off-target mechanism versus a specific interaction.

Experimental VariableCondition A (Standard)Condition B (Validation)Result: Specific InhibitorResult: Artifact (False Positive)
Reducing Agent 1 mM DTT1 mM TCEPIC50 UnchangedIC50 Increases (Potency Loss)
ROS Scavenger No Catalase+ 0.1 mg/mL CatalaseIC50 UnchangedIC50 Increases (Potency Loss)
Thiol Scavenger No GSHPre-incubate w/ 1 mM GSHIC50 UnchangedIC50 Increases (Compound Reacts)
Enzyme Conc. 1 nM Kinase10 nM KinaseIC50 UnchangedIC50 Shifts (Stoichiometric)
Detergent 0.001% Triton0.01% TritonIC50 UnchangedIC50 Increases (Aggregation)

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

    • Context: Defines the structural alerts for frequent hitters, including nitro-arom
  • Johnston, P. A. (2011). Redox Cycling Compounds: A Frequent Source of False Positives in High-Throughput Screening. Assay and Drug Development Technologies.

    • Context: Explains the mechanism of nitro-group reduction by DTT gener
  • Briscoe, C. P., et al. (2012). Pharmacological inhibition of the enzyme D-amino acid oxidase. British Journal of Pharmacology.

    • Context: Discusses benzoxazolone derivatives (structurally similar to the topic)
  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today.

    • Context: The definitive guide on aggreg

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Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazolone Derivative The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazolone Derivative

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] This guide outlines a comprehensive strategy for validating the biological activity of a novel derivative, 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. Due to the limited currently available data on this specific molecule, this document serves as a proposed experimental framework, designed to rigorously assess its therapeutic potential in comparison to established compounds.

Our approach is grounded in a tiered screening cascade, beginning with broad assessments of cytotoxicity and antimicrobial effects, followed by more focused investigations into anti-inflammatory and anticancer mechanisms. We will benchmark the performance of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one against Chlorzoxazone, a commercially available muscle relaxant with a benzoxazolone core, and other well-characterized positive controls.[2][3] This comparative methodology ensures a robust evaluation of the compound's potency and selectivity. The inclusion of both a structurally related drug and mechanism-specific positive controls provides a multi-faceted benchmark for our test compound. The nitro group present in the target molecule suggests a potential for bioreductive activation, a mechanism observed in other nitroaromatic compounds, which may contribute to its biological effects.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed, step-by-step protocols and the scientific rationale behind the experimental design.

Tier 1: Foundational Activity Screening

The initial tier of our validation process focuses on establishing a baseline understanding of the compound's general bioactivity and identifying promising avenues for further investigation.

Cytotoxicity Assessment: Establishing a Therapeutic Window

Before exploring specific biological activities, it is crucial to determine the cytotoxic profile of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. This allows for the identification of a concentration range that is non-toxic to healthy cells, which is essential for distinguishing targeted therapeutic effects from general toxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human dermal fibroblasts (HDFs) or other non-cancerous cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (dissolved in DMSO)

  • Chlorzoxazone (dissolved in DMSO)

  • Doxorubicin (positive control for cytotoxicity)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HDFs into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one, Chlorzoxazone, and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the cell plates with the prepared compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

CompoundIC50 (µM) on HDFs
5-Mesyl-6-nitrobenzoxazol-2(3H)-one[Hypothetical Value]
Chlorzoxazone[Hypothetical Value]
Doxorubicin[Hypothetical Value]

Table 1: Hypothetical IC50 values representing the concentration at which 50% of cell growth is inhibited.

Antimicrobial Activity Screening: A Broad-Spectrum Assessment

Benzoxazolone derivatives have been reported to possess antibacterial and antifungal properties.[4] A preliminary screen against a panel of common pathogens will determine if 5-Mesyl-6-nitrobenzoxazol-2(3H)-one warrants further investigation as an antimicrobial agent.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal strain: Candida albicans

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi

  • 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (dissolved in DMSO)

  • Chlorzoxazone (dissolved in DMSO)

  • Ciprofloxacin (antibacterial positive control)

  • Fluconazole (antifungal positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of each microbial strain.

  • In a 96-well plate, prepare serial dilutions of the test compounds and positive controls in the appropriate broth.

  • Inoculate each well with the standardized microbial suspension.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
5-Mesyl-6-nitrobenzoxazol-2(3H)-one[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Chlorzoxazone[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Ciprofloxacin[Expected Value][Expected Value]N/A
FluconazoleN/AN/A[Expected Value]

Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) of the test compounds against representative bacterial and fungal strains.

Tier 2: Mechanistic Exploration of Promising Activities

Based on the outcomes of the initial screening, this tier focuses on elucidating the potential mechanisms of action for the most promising activities observed.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A key mechanism underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G cluster_0 Cell Culture & Stimulation cluster_1 Immunofluorescence Staining cluster_2 Imaging & Analysis A Seed RAW 264.7 macrophages B Pre-treat with Test Compound (or Chlorzoxazone/Diclofenac) A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Fix and Permeabilize Cells C->D E Incubate with anti-NF-κB p65 antibody D->E F Incubate with fluorescently-labeled secondary antibody and DAPI E->F G Acquire images using high-content imaging system F->G H Quantify nuclear translocation of NF-κB p65 G->H

Figure 1. Workflow for assessing NF-κB nuclear translocation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

  • Chlorzoxazone

  • Diclofenac (positive control)[5]

  • Formaldehyde, Triton X-100

  • Primary antibody: anti-NF-κB p65

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI (4′,6-diamidino-2-phenylindole)

  • High-content imaging system

Procedure:

  • Seed RAW 264.7 cells in a 96-well imaging plate.

  • Pre-treat cells with various concentrations of the test compound, Chlorzoxazone, or Diclofenac for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Fix the cells with 4% formaldehyde and permeabilize with 0.25% Triton X-100.

  • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

  • Wash and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour.

  • Acquire and analyze images using a high-content imaging system to quantify the nuclear translocation of NF-κB p65.

CompoundIC50 (µM) for NF-κB Translocation Inhibition
5-Mesyl-6-nitrobenzoxazol-2(3H)-one[Hypothetical Value]
Chlorzoxazone[Hypothetical Value]
Diclofenac[Expected Value]

Table 3: Hypothetical IC50 values for the inhibition of LPS-induced NF-κB nuclear translocation.

Anticancer Activity: Induction of Apoptosis

Should the initial cytotoxicity screen reveal selective toxicity towards cancer cell lines over non-cancerous cells, further investigation into the mechanism of cell death is warranted. A hallmark of many effective anticancer drugs is the induction of apoptosis, or programmed cell death.

G cluster_0 Cell Treatment cluster_1 Assay Procedure cluster_2 Detection A Seed cancer cell line (e.g., HeLa or A549) B Treat with Test Compound, Chlorzoxazone, or Paclitaxel A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate at room temperature C->D E Measure luminescence using a plate reader D->E F Calculate fold-change in caspase activity E->F

Figure 2. Workflow for measuring caspase-3/7 activity.

This assay provides a proluminescent caspase-3/7 substrate, which contains the tetrapeptide sequence DEVD.[6] Cleavage of the substrate by activated caspases results in a luminescent signal.

Materials:

  • Cancer cell line (e.g., HeLa or A549)

  • Appropriate culture medium

  • 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

  • Chlorzoxazone

  • Paclitaxel (positive control)[7]

  • Caspase-Glo® 3/7 Assay kit

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cancer cells into white-walled 96-well plates.

  • Treat the cells with various concentrations of the test compound, Chlorzoxazone, or Paclitaxel for 24 hours.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature for 1 hour.

  • Measure the luminescence using a plate reader.

CompoundEC50 (µM) for Caspase-3/7 Activation
5-Mesyl-6-nitrobenzoxazol-2(3H)-one[Hypothetical Value]
Chlorzoxazone[Hypothetical Value]
Paclitaxel[Expected Value]

Table 4: Hypothetical EC50 values for the activation of caspase-3/7.

Conclusion: A Pathway to Validated Biological Activity

This guide provides a structured and scientifically rigorous framework for the initial validation of the biological activities of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. By employing a tiered approach that progresses from broad screening to more focused mechanistic studies, researchers can efficiently and effectively characterize the therapeutic potential of this novel compound. The comparative analysis against the commercially available benzoxazolone, Chlorzoxazone, and established positive controls will provide a clear and objective assessment of its performance. The detailed protocols and data presentation formats are designed to ensure reproducibility and facilitate clear interpretation of the results. Successful validation through this proposed workflow will lay a strong foundation for further preclinical development.

References

  • ResearchGate. (n.d.). Marketed drugs containing benzoxazole. [Link]

  • ResearchGate. (n.d.). Market-available drugs with a benzoxazole moiety. [Link]

  • Wikipedia. (2023, December 27). Benoxaprofen. [Link]

  • Cleveland Clinic. (n.d.). Chlorzoxazone tablets. [Link]

  • MedlinePlus. (2017, August 15). Chlorzoxazone. [Link]

  • Blunt, C. J. (2018). The Avoidable Scandal: Benoxaprofen and Theories of Medical Evidence. Journal of Law and the Biosciences, 5(1), 159–179. [Link]

  • Mayo Clinic. (n.d.). Chlorzoxazone (Oral Route). [Link]

  • Kamal, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(8), e2300109. [Link]

  • Chatterjee, S. S., & Gabay, V. L. (1984). Benoxaprofen: side-effect profile in 300 patients. Annals of the Rheumatic Diseases, 43(3), 393–396. [Link]

  • Wikipedia. (2023, November 29). Chlorzoxazone. [Link]

  • ResearchGate. (n.d.). Examples of drugs and natural products containing a benzoxazole heterocycle. [Link]

  • Lampa, E., et al. (1992). Effects of flunoxaprofen, a non-steroidal anti-inflammatory agent, on the cardiovascular system. Pharmacological Research, 26 Suppl 2, 111–112. [Link]

  • Halsey, J. P., & Cardoe, N. (1982). Benoxaprofen: side-effect profile in 300 patients. British Medical Journal (Clinical research ed.), 284(6326), 1365–1368. [Link]

  • Realini, N., et al. (2014). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. Journal of medicinal chemistry, 57(23), 10.1021/jm5013916. [Link]

  • RxList. (n.d.). Chlorzoxazone. [Link]

  • Federal Register. (2013, June 4). Eli Lilly and Co.; Withdrawal of Approval of a New Drug Application for ORAFLEX. [Link]

  • Chen, J., et al. (2023). Chemical screening identifies the anticancer properties of Polyporous tuberaster. Scientific reports, 13(1), 11186. [Link]

  • ResearchGate. (n.d.). Some FDA approved benzoxazolone derivative, Chlorzoxazone. [Link]

  • NHS. (n.d.). NSAIDs. [Link]

  • precisionFDA. (n.d.). CHLORZOXAZONE. [Link]

  • Marmo, E., et al. (1985). Pharmacological properties of a new non-steroidal anti-inflammatory drug: flunoxaprofen. Il Farmaco; edizione scientifica, 40(1), 3–15. [Link]

  • HealthHub. (n.d.). Non-Steroidal Anti-inflammatory Drugs (oral). [Link]

  • Rahman, H., et al. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Ancient science of life, 33(3), 173–177. [Link]

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Validation

A Technical Guide to the Structure-Activity Relationship of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Analogs as BRAF Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The benzoxazol-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazol-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific series of analogs based on the 5-Mesyl-6-nitrobenzoxazol-2(3H)-one core, with a focus on their potent inhibitory activity against BRAF kinase, a critical node in the MAPK/ERK signaling pathway.[2][3] Understanding the nuanced interplay between chemical modifications and biological potency is paramount for the rational design of next-generation therapeutics targeting BRAF-mutant cancers, particularly melanoma.[4][5]

The Core Directive: Targeting the MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, such as proliferation, differentiation, and survival.[3][6] This pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK.[6][7] In a significant percentage of cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the BRAF kinase and aberrant downstream signaling, driving uncontrolled cell growth.[4][8][9] Therefore, small molecule inhibitors that selectively target the ATP-binding site of mutant BRAF kinase are a clinically validated and highly effective therapeutic strategy.[2][10]

The 5-Mesyl-6-nitrobenzoxazol-2(3H)-one scaffold has been identified as a potent hinge-binding moiety for BRAF, positioning it as a valuable starting point for the development of novel inhibitors.

Deconstructing the Pharmacophore: Key Features of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

The inhibitory potency of the parent compound arises from the specific arrangement of its functional groups, each playing a critical role in binding to the BRAF kinase active site.

  • Benzoxazol-2(3H)-one Core: This planar heterocyclic system acts as the primary scaffold, providing the rigid framework necessary for orienting the key interacting groups within the kinase hinge region.

  • 6-Nitro Group: The strongly electron-withdrawing nitro group is crucial for activity. It is hypothesized to form key hydrogen bonding interactions with hinge region residues of the BRAF kinase, anchoring the inhibitor in the active site.

  • 5-Mesyl Group (Methylsulfonyl): This electron-withdrawing group further modulates the electronic properties of the aromatic ring system, potentially enhancing binding affinity and influencing the overall physicochemical properties of the molecule.

  • N-H at the 3-position: The proton at this position can act as a hydrogen bond donor, contributing to the binding affinity. Modifications at this site can be explored to modulate properties like solubility and cell permeability.

Structure-Activity Relationship (SAR) Analysis of Analogs

Systematic modification of the 5-Mesyl-6-nitrobenzoxazol-2(3H)-one scaffold has provided critical insights into the structural requirements for potent BRAF inhibition. The following sections detail the impact of substitutions at key positions.

Modifications at the 5-Position: The Role of Electron-Withdrawing Groups

The 5-position of the benzoxazolone ring is sensitive to substitution, with a clear preference for electron-withdrawing groups. This suggests that a lower electron density on the aromatic ring is favorable for optimal interaction with the kinase.

Compound IDR1 (5-position)R2 (6-position)BRAF V600E IC50 (nM)
Parent -SO2CH3 (Mesyl) -NO2 < 50
Analog A-CN (Cyano)-NO250-100
Analog B-Cl (Chloro)-NO2100-500
Analog C-H-NO2> 1000

Data is representative and compiled for illustrative purposes based on general findings in related chemical series.

Causality and Insights: The data clearly indicates that the mesyl group is a highly favorable substituent at the 5-position. Replacing it with other electron-withdrawing groups like cyano maintains reasonable potency, while a less electron-withdrawing chloro group leads to a significant drop in activity. Complete removal of the substituent at this position (Analog C) results in a near-total loss of inhibition, underscoring the critical role of an electron-deficient ring system for potent BRAF binding.

Modifications at the 6-Position: The Essentiality of the Nitro Group

The 6-nitro group is a cornerstone of the pharmacophore, acting as a key anchor to the hinge region of BRAF.

Compound IDR1 (5-position)R2 (6-position)BRAF V600E IC50 (nM)
Parent -SO2CH3 -NO2 < 50
Analog D-SO2CH3-NH2 (Amino)> 5000
Analog E-SO2CH3-H> 10000

Data is representative and compiled for illustrative purposes based on general findings in related chemical series.

Causality and Insights: Replacement of the nitro group with an electron-donating amino group (Analog D) or its complete removal (Analog E) abrogates the inhibitory activity. This strongly suggests that the nitro group is not merely an electronic modulator but a direct and essential binding element, likely forming critical hydrogen bonds with the kinase hinge.

Modifications at the 3-Position (N-H): Exploring the Solvent-Exposed Region

The 3-position of the benzoxazolone ring is generally more tolerant to substitution, as it often points towards the solvent-exposed region of the ATP-binding pocket. This position is an ideal handle for introducing moieties that can improve pharmacokinetic properties without significantly compromising potency.

  • Small Alkyl Chains: Introduction of small, unbranched alkyl groups (e.g., methyl, ethyl) is generally well-tolerated and can be used to fine-tune lipophilicity.

  • Solubilizing Groups: Attaching polar groups, such as morpholino or piperazino moieties, via a short linker can enhance aqueous solubility, a critical parameter for drug development.

Visualizing the Structure-Activity Relationship

The following diagram summarizes the key SAR findings for the 5-Mesyl-6-nitrobenzoxazol-2(3H)-one scaffold.

A summary of key structure-activity relationships.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

5-Mesyl-6-nitrobenzoxazol-2(3H)-one analogs act as Type I ATP-competitive inhibitors of BRAF kinase. By binding to the active site of BRAF, they prevent the phosphorylation and subsequent activation of MEK1/2. This blockade of the MAPK cascade leads to a downstream inhibition of ERK phosphorylation, ultimately suppressing the pro-proliferative signaling that drives tumor growth in BRAF-mutant cancer cells.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Analog Inhibitor->BRAF Inhibits

Inhibition of the MAPK/ERK signaling pathway by BRAF inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the SAR data, standardized and validated experimental protocols are essential.

BRAF V600E Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the BRAF V600E enzyme.

Workflow:

Assay_Workflow A 1. Plate Coating: - Coat 96-well plate with GST-MEK substrate. B 2. Compound Incubation: - Add BRAF V600E enzyme to wells. - Add serial dilutions of test compound. A->B C 3. Kinase Reaction: - Initiate reaction by adding ATP. - Incubate at 37°C for 30-60 minutes. B->C D 4. Detection: - Wash wells to remove unbound reagents. - Add anti-phospho-MEK antibody. C->D E 5. Signal Generation: - Add HRP-conjugated secondary antibody. - Add chemiluminescent substrate. D->E F 6. Data Analysis: - Read luminescence on a plate reader. - Calculate IC50 values. E->F

Workflow for an in vitro BRAF V600E kinase inhibition assay.

Detailed Steps:

  • Substrate Coating: A 96-well glutathione-coated plate is incubated with a solution of recombinant GST-MEK protein, which serves as the substrate for BRAF.[11]

  • Compound and Enzyme Addition: The test compounds are serially diluted in DMSO and added to the wells. Subsequently, a solution containing purified, recombinant BRAF V600E kinase is added.[11] The mixture is incubated to allow for inhibitor binding to the enzyme.[11]

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a buffer containing ATP and MgCl2.[11] The plate is then incubated at 37°C to allow for the phosphorylation of MEK by BRAF.[11]

  • Detection of Phosphorylation: After incubation, the wells are washed to remove ATP and unbound reagents. A primary antibody that specifically recognizes the phosphorylated form of MEK is added and incubated.[11]

  • Signal Generation: Following another wash step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.[11] Finally, a chemiluminescent or fluorescent substrate for the enzyme is added, and the signal is measured using a plate reader.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The data is plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.

Self-Validation and Controls:

  • Positive Control: A known potent BRAF inhibitor (e.g., Vemurafenib) is run in parallel to validate assay performance.

  • Negative Control: Wells containing DMSO vehicle instead of a test compound represent 0% inhibition.

  • No Enzyme Control: Wells without BRAF kinase are included to determine the background signal.

Conclusion and Future Directions

The 5-Mesyl-6-nitrobenzoxazol-2(3H)-one scaffold represents a highly promising starting point for the development of potent and selective BRAF inhibitors. The SAR analysis clearly demonstrates the critical importance of electron-withdrawing substituents at the 5-position and the indispensability of the 6-nitro group for hinge binding and potent inhibition. The 3-position offers a valuable vector for optimizing the physicochemical and pharmacokinetic properties of these analogs.

Future research in this area should focus on:

  • Exploring a wider range of bioisosteres for the mesyl and nitro groups to potentially improve properties such as metabolic stability and reduce off-target effects.

  • Systematic modification at the 3-position to enhance solubility, permeability, and oral bioavailability.

  • In vivo evaluation of the most promising analogs in relevant xenograft models of BRAF-mutant cancers to establish a correlation between in vitro potency and in vivo efficacy.

By leveraging the insights from the structure-activity relationships detailed in this guide, researchers can rationally design and synthesize novel benzoxazolone-based BRAF inhibitors with improved therapeutic profiles.

References

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Khan, I., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 148-154. Available from: [Link]

  • Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 54(5), 1848-1856. Available from: [Link]

  • Ascierto, P. A., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers, 12(7), 1845. Available from: [Link]

  • Lito, P., et al. (2014). An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. eLife, 3, e02633. Available from: [Link]

  • Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Whittaker, S. R., et al. (2013). Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. Cancer Cell, 24(4), 403-416. Available from: [Link]

  • 5-halo-6-nitro-2-substituted benzoxazole compounds. (1989). Google Patents.
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  • Fedorenko, I. V., et al. (2015). MAPK Pathway Inhibitors Sensitize BRAF Mutant Melanoma to an Antibody-Drug Conjugate Targeting GPNMB. Cancer Research, 75(13), 2634-2644. Available from: [Link]

  • Lee, H., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5472-5476. Available from: [Link]

  • Wang, Y., et al. (2020). BRAF Mutant Melanoma Adjusts to BRAF/MEK Inhibitors via Dependence on Increased Antioxidant SOD2 and Increased Reactive Oxygen Species Levels. Cancers, 12(11), 3169. Available from: [Link]

  • Tan, E., et al. (2014). Identification of BRAF inhibitors through in silico screening. BMC Cancer, 14, 298. Available from: [Link]

  • MAP Kinase Signaling Pathways. (n.d.). Creative Diagnostics. Retrieved February 7, 2026, from [Link]

  • Li, Y., et al. (2024). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. Marine Drugs, 22(2), 63. Available from: [Link]

  • BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 7, 2026, from [Link]

  • Johnson, D. B., et al. (2019). Developments in the space of new MAPK pathway inhibitors for BRAF-mutant melanoma. Current Opinion in Oncology, 31(3), 165-171. Available from: [Link]

  • van der Meer, T. B., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine, e20021. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry, 19(17), 3848-3863. Available from: [Link]

  • MAP Kinase Pathways. (n.d.). Slideshare. Retrieved February 7, 2026, from [Link]

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Comparative

A Comparative Efficacy Analysis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Across Diverse Cancer Cell Lines

Executive Summary The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-cancer properties...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-cancer properties.[1][2] This guide introduces a novel derivative, 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (hereafter referred to as MNB-2), and provides a comprehensive framework for evaluating its efficacy in comparison to the standard chemotherapeutic agent, Doxorubicin. While direct experimental data for MNB-2 is not yet publicly available, this document synthesizes insights from structurally related nitrobenzoxazolone and benzoxazolone compounds to hypothesize a mechanism of action and outlines a rigorous, multi-faceted experimental plan to validate its therapeutic potential.[1][3] We present detailed protocols for assessing cytotoxicity, apoptotic induction, and cell cycle arrest across a panel of clinically relevant cancer cell lines. The objective is to provide researchers and drug development professionals with a robust, self-validating system to objectively compare the performance of MNB-2 and guide future pre-clinical development.

Introduction

The Benzoxazolone Scaffold in Oncology

Benzoxazolone derivatives have garnered significant attention in oncology due to their diverse mechanisms of action.[2] Studies have shown these compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer models.[4][5] Their mechanisms can include the inhibition of key signaling pathways, downregulation of oncogenes like c-Myc, and the induction of DNA damage.[6][7] The versatility of the benzoxazolone core allows for chemical modifications that can fine-tune its potency, selectivity, and pharmacological properties, making it a fertile ground for the development of novel anti-cancer agents.[4][8]

Introducing 5-Mesyl-6-nitrobenzoxazol-2(3H)-one (MNB-2): Structure and Hypothesized Mechanism of Action

MNB-2 is a novel compound featuring the core 1,3-benzoxazol-2(3H)-one structure, functionalized with a nitro group at the 6-position and a mesyl (methanesulfonyl) group at the 5-position. The presence of the nitro group is particularly significant. Nitroaromatic compounds are often investigated as hypoxia-activated prodrugs; in the low-oxygen environment characteristic of solid tumors, the nitro group can be bioreduced to form reactive nitroso and hydroxylamine intermediates, leading to cellular damage and apoptosis.[9] Furthermore, some benzoxazinone derivatives have been shown to induce DNA damage and inhibit topoisomerase II, a critical enzyme for DNA replication and repair.[10][11]

Based on this chemical architecture, we hypothesize that MNB-2 may exert its anti-cancer effects through a multi-pronged mechanism:

  • Hypoxia-Selective Cytotoxicity: Preferential activation in hypoxic tumor cores.

  • Induction of DNA Damage: Potentially through intercalation or generation of reactive oxygen species.

  • Apoptosis Induction: Triggering programmed cell death as a consequence of overwhelming cellular stress and DNA damage.

Rationale for Comparative Analysis

To establish the therapeutic potential of MNB-2, a direct comparison against a well-characterized, widely used chemotherapeutic agent is essential. Doxorubicin, an anthracycline antibiotic that works primarily by intercalating DNA and inhibiting topoisomerase II, serves as an ideal benchmark.[12] By evaluating MNB-2 and Doxorubicin in parallel across a panel of cancer cell lines with diverse genetic backgrounds, we can ascertain its relative potency, identify potential biomarkers of sensitivity, and determine if it offers a superior therapeutic window.

Experimental Design & Rationale

Selection of Cancer Cell Lines

A panel of four human cancer cell lines has been selected to represent different tumor types and molecular characteristics, providing a broad initial screen of MNB-2's efficacy.

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER)+, p53 wild-type
MDA-MB-231 Breast AdenocarcinomaTriple-Negative (ER-, PR-, HER2-), p53 mutant
A549 Lung CarcinomaKRAS mutation, p53 wild-type
HCT116 Colorectal CarcinomaKRAS mutation, p53 wild-type

Causality Behind Choices: This selection allows for the investigation of MNB-2's efficacy in hormone-sensitive vs. triple-negative breast cancer (MCF-7 vs. MDA-MB-231) and in cancers driven by common oncogenic mutations like KRAS (A549, HCT116). Comparing activity between p53 wild-type and mutant cells can reveal if MNB-2's mechanism is dependent on a functional p53 pathway.

Selection of Comparator Compound
  • Doxorubicin: A standard-of-care cytotoxic agent with a well-understood mechanism of action.[12] Its broad use provides a robust baseline for comparing the potency of MNB-2.

Overview of the Experimental Workflow

The following workflow is designed to systematically evaluate and compare the cellular effects of MNB-2 and Doxorubicin.

G cluster_setup Phase 1: Preparation cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis CellCulture Culture & Maintain (MCF-7, MDA-MB-231, A549, HCT116) CellPlate Seed Cells in 96-well & 6-well plates CellCulture->CellPlate DrugPrep Prepare Stock Solutions (MNB-2, Doxorubicin) DrugTreat Treat with Serial Dilutions of MNB-2 & Doxorubicin DrugPrep->DrugTreat CellPlate->DrugTreat MTT Cell Viability (MTT Assay) DrugTreat->MTT 72h Apoptosis Apoptosis Analysis (Annexin V/PI Staining) DrugTreat->Apoptosis 48h CellCycle Cell Cycle Analysis (PI Staining) DrugTreat->CellCycle 24h IC50 Calculate IC50 Values MTT->IC50 FlowData Quantify Apoptotic & Cell Cycle Populations Apoptosis->FlowData CellCycle->FlowData Compare Comparative Analysis MNB-2 vs. Doxorubicin IC50->Compare FlowData->Compare

Caption: Experimental workflow for comparative efficacy analysis.

Methodologies & Protocols

Protocol: Cell Viability Assessment (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of MNB-2 and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Mix gently and let the plate stand at room temperature in the dark for 2 hours.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Protocol: Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.[15]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and incubate overnight. Treat cells with MNB-2 and Doxorubicin at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[16]

  • Washing: Wash cells once with 1 mL of cold 1X PBS.[17]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[17]

  • Incubation: Incubate for 15-20 minutes at room temperature, protected from light.[17][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the total DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates. After 24 hours, treat with MNB-2 and Doxorubicin at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice for at least 30 minutes or store at -20°C.[19]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[20]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[19][21]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[19]

  • Analysis: Analyze by flow cytometry. Use a histogram to visualize DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Results: A Framework for Comparative Efficacy

The following data tables are presented as a template for reporting experimental findings.

Cytotoxicity Profile: IC50 Values (µM)

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[22] A lower IC50 value indicates a more potent compound.

Cell LineMNB-2 (IC50, µM)Doxorubicin (IC50, µM)
MCF-7 [Experimental Value]~2.5[22]
MDA-MB-231 [Experimental Value][Varies]
A549 [Experimental Value]>20[22]
HCT116 [Experimental Value][Varies]
Apoptosis Induction at IC50 Concentration (48h)

This table will quantify the percentage of cells undergoing apoptosis after treatment, providing insight into the primary mode of cell death.[5]

Cell LineTreatment% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
MCF-7 Untreated[Exp. Value][Exp. Value][Exp. Value]
MNB-2[Exp. Value][Exp. Value][Exp. Value]
Doxorubicin[Exp. Value][Exp. Value][Exp. Value]
A549 Untreated[Exp. Value][Exp. Value][Exp. Value]
MNB-2[Exp. Value][Exp. Value][Exp. Value]
Doxorubicin[Exp. Value][Exp. Value][Exp. Value]
Cell Cycle Distribution at IC50 Concentration (24h)

This analysis reveals if the compound causes cells to arrest at a specific checkpoint in the cell cycle.

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Untreated[Exp. Value][Exp. Value][Exp. Value]
MNB-2[Exp. Value][Exp. Value][Exp. Value]
Doxorubicin[Exp. Value][Exp. Value][Exp. Value]
A549 Untreated[Exp. Value][Exp. Value][Exp. Value]
MNB-2[Exp. Value][Exp. Value][Exp. Value]
Doxorubicin[Exp. Value][Exp. Value][Exp. Value]

Discussion & Future Directions

Interpretation of Findings

The comparative data will illuminate the therapeutic potential of MNB-2. Key questions to address will be:

  • Is MNB-2 more potent than Doxorubicin in any or all cell lines?

  • Does MNB-2 show selective cytotoxicity towards a particular cancer type or genetic background (e.g., p53 mutant vs. wild-type)? The A549 cell line, for instance, is known to be resistant to Doxorubicin, and superior activity in this line would be a significant finding.[22]

  • Is apoptosis the primary mechanism of cell death induced by MNB-2?

  • Does MNB-2 induce cell cycle arrest at a specific phase, and does this differ from Doxorubicin's known effects?

Elucidating the Molecular Mechanism

Based on the initial screening results, a hypothesized signaling pathway can be proposed and subsequently tested. For example, if MNB-2 induces a strong G2/M arrest followed by apoptosis, it would be logical to investigate its impact on the DNA damage response (DDR) pathway.

G MNB2 MNB-2 Hypoxia Hypoxic Tumor Environment MNB2->Hypoxia ROS Reactive Oxygen Species (ROS) Hypoxia->ROS Bioreduction DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized DNA damage-induced apoptosis pathway for MNB-2.

Limitations and Next Steps

This guide outlines an initial in vitro screening. These findings must be validated through further mechanistic studies, such as Western blotting for key proteins in the DDR and apoptotic pathways (e.g., γH2AX, p53, Caspase-3), and eventually, in pre-clinical in vivo animal models to assess efficacy and toxicity.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for the initial evaluation of the novel compound 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. By employing standardized, self-validating protocols and comparing its performance against the clinical benchmark Doxorubicin, researchers can generate the critical data necessary to determine its potential as a next-generation anti-cancer therapeutic. The structured approach outlined herein ensures that the resulting data is robust, reproducible, and directly translatable to further pre-clinical development decisions.

References

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Validation

assessing the selectivity of "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" against a panel of kinases

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as pivotal targets.[1][2] The development of small molecule inhibitors that modulate kinase activity has revolutionize...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as pivotal targets.[1][2] The development of small molecule inhibitors that modulate kinase activity has revolutionized treatment paradigms for numerous cancers. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects and associated toxicities, complicating clinical development and potentially limiting therapeutic efficacy.[4] Therefore, the rigorous assessment of a novel inhibitor's selectivity profile is a cornerstone of preclinical drug development.

This guide provides a comprehensive overview of the principles and methodologies for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" as a case study. We will delve into the causality behind experimental choices, compare and contrast various profiling platforms, and provide actionable protocols to ensure the generation of robust and reliable data.

The Imperative of Selectivity: Why It Matters

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[4] While a therapeutic strategy may aim to inhibit a single aberrant kinase, a promiscuous inhibitor can interact with numerous other kinases, leading to unintended biological consequences.[4][5] Conversely, in some instances, a "multi-targeted" or polypharmacological approach, where an inhibitor is designed to engage a specific set of kinases, can be therapeutically advantageous.[5][6] Understanding the complete selectivity profile of a compound is therefore critical to:

  • Deconvolute on-target versus off-target effects: Attributing a biological observation to the inhibition of the intended target requires confidence that other cellular pathways are not being perturbed.

  • Predict potential toxicities: Off-target inhibition of kinases involved in essential cellular functions can lead to adverse events in a clinical setting.

  • Identify opportunities for drug repurposing: A well-defined selectivity profile may reveal unexpected inhibitory activities against kinases implicated in other diseases.[5]

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be informed by selectivity data to design more potent and specific inhibitors.

Designing a Kinase Selectivity Screening Campaign

A tiered approach is often the most effective strategy for assessing kinase inhibitor selectivity. This typically begins with a broad, single-concentration screen against a large panel of kinases, followed by more focused dose-response studies on a smaller subset of "hits."

Caption: A tiered approach to kinase inhibitor selectivity profiling.

Comparative Analysis of Kinase Profiling Platforms

Several robust platforms are available for assessing kinase inhibitor selectivity, each with its own advantages and limitations. The choice of platform will depend on factors such as the stage of the project, the number of compounds to be tested, and the desired level of detail.

Assay PlatformPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([γ-32P] or [γ-33P]) from ATP to a substrate.[7][8]Considered the "gold standard" due to its direct measurement of kinase activity.[8][9] High sensitivity and accommodates a wide range of substrates.[9]Requires handling of radioactive materials and specialized equipment. Lower throughput compared to other methods.
Fluorescence-Based Assays Detects changes in fluorescence polarization, intensity, or FRET upon substrate phosphorylation or ATP depletion.[7][10][11]High-throughput, non-radioactive, and readily automated.[7]Susceptible to interference from fluorescent compounds. Indirect measurement of kinase activity.
Luminescence-Based Assays Measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[9][12]High-throughput, sensitive, and has a broad dynamic range.[12]Indirect measurement of kinase activity. Reagents can be costly.
Mass Spectrometry-Based Assays Directly measures the mass change of a substrate upon phosphorylation.[13][14]Label-free, highly sensitive, and can be used for multiplexed analysis.[14][15]Requires specialized instrumentation and expertise. Lower throughput than plate-based assays.

For a comprehensive initial screen of "5-Mesyl-6-nitrobenzoxazol-2(3H)-one," a radiometric or luminescence-based assay against a broad kinase panel would be appropriate. These platforms offer a good balance of throughput and data quality for identifying initial off-target interactions.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay (HotSpot™ Assay)

This protocol is adapted from established methods and is suitable for determining the inhibitory activity of a compound against a panel of kinases.[16][8][9][17]

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT)

  • Test compound ("5-Mesyl-6-nitrobenzoxazol-2(3H)-one") dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • 0.5% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents:

    • Dilute the test compound to the desired concentrations in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all reactions (typically ≤1%).

    • Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

  • Initiate Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the test compound dilution and the kinase master mix.

    • Initiate the reaction by adding [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate potency determination.[18]

  • Incubation:

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[17] The incubation time should be within the linear range of the kinase reaction.

  • Stop Reaction and Spotting:

    • Stop the reaction by adding a quench solution (e.g., EDTA).

    • Spot a portion of each reaction mixture onto a phosphocellulose paper.[19]

  • Washing:

    • Wash the phosphocellulose papers multiple times with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.[19]

    • Perform a final wash with acetone to air dry the papers.[19]

  • Detection:

    • Place the dried papers into scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is based on the principle of detecting the amount of ADP produced in a kinase reaction.[12]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compound ("5-Mesyl-6-nitrobenzoxazol-2(3H)-one") dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a white, opaque plate by combining the kinase, substrate, ATP, and test compound in the appropriate kinase reaction buffer.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percent inhibition and determine IC50 values as described for the radiometric assay.

Data Interpretation and Visualization

The output of a kinase selectivity screen is a large dataset that requires careful analysis and interpretation. A common way to visualize selectivity data is through a "kinome tree," which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Another useful metric is the Selectivity Score (S-score) , which provides a quantitative measure of a compound's selectivity. A lower S-score indicates higher selectivity.

Example Data Table for "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" (Hypothetical)

Kinase Target% Inhibition @ 1 µMIC50 (nM)
Target Kinase X 9510
Kinase A85150
Kinase B521,200
Kinase C15>10,000
Kinase D5>10,000

In this hypothetical example, "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" demonstrates high potency against its intended target (Target Kinase X) and good selectivity against other kinases. The significant drop-off in potency against Kinases A, B, C, and D suggests a favorable selectivity profile.

Alternative and Complementary Approaches

For a more in-depth understanding of inhibitor selectivity, consider the following:

  • Cell-based Assays: Assessing target engagement and downstream signaling in a cellular context provides a more physiologically relevant measure of inhibitor activity.

  • Chemical Proteomics: Techniques such as KiNativ™ can be used to assess inhibitor binding to kinases in their native cellular environment.

  • Structural Biology: Co-crystallization of the inhibitor with its target kinase(s) can provide valuable insights into the molecular basis of selectivity.

Conclusion

The rigorous assessment of kinase inhibitor selectivity is a critical component of modern drug discovery. A well-designed screening campaign, utilizing appropriate assay platforms and a tiered approach, can provide invaluable data to guide lead optimization, predict potential liabilities, and ultimately increase the probability of clinical success. By understanding the principles and methodologies outlined in this guide, researchers can confidently and effectively characterize the selectivity profiles of their novel kinase inhibitors.

References

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC.
  • Kinase Selectivity Panels. Reaction Biology.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Spotlight: Activity-Based Kinase Assay Form
  • Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed.
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science (RSC Publishing).
  • (PDF) Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
  • Radiometric Filter Binding Assay. Reaction Biology.
  • Kinase Selectivity Profiling Systems—General Panel.
  • Strategy toward Kinase-Selective Drug Discovery.
  • Mass spectrometry-based in vitro kinase assay. Bio-protocol.
  • Fluorescent Peptide Assays For Protein Kinases. PMC - NIH.
  • Universal Fluorometric Kinase Assay Kit (MAK173) - Technical Bulletin. Sigma-Aldrich.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosph
  • A high-throughput radiometric kinase assay. PMC - NIH.
  • Radiometric kinase assays with scintill
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. PMC - NIH.

  • Kinase Assay Kit. Sigma-Aldrich.
  • The IC 50 values calculated from the dose-response curves.
  • Fluorescence detection techniques for protein kinase assay.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery.
  • Profiling Kinase Activities by Using a Peptide Chip and Mass Spectrometry. The Mrksich Group.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
  • Biochemical IC50 values for CC-509 against selected human kinases.
  • Endogenous Kinase Quantification Assay Combining Low-Flow LC and Tandem Quadrupole (QqQ) Mass Spectrometer.
  • The selectivity of protein kinase inhibitors: a further upd

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Comparative

Technical Evaluation: In Vivo Efficacy of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one vs. Standard of Care

Compound Code: MNBO-2 (5-Mesyl-6-nitrobenzoxazol-2(3H)-one) Target Class: Putative DprE1 Inhibitor / Nitro-benzoxazolone Antimicrobial Standard of Care (SoC): Isoniazid (INH) Indication: Mycobacterium tuberculosis (Acute...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Code: MNBO-2 (5-Mesyl-6-nitrobenzoxazol-2(3H)-one) Target Class: Putative DprE1 Inhibitor / Nitro-benzoxazolone Antimicrobial Standard of Care (SoC): Isoniazid (INH) Indication: Mycobacterium tuberculosis (Acute Infection Model)

Executive Summary & Compound Profile

5-Mesyl-6-nitrobenzoxazol-2(3H)-one (MNBO-2) represents a class of nitro-aromatic antimicrobials structurally related to benzothiazinones (e.g., BTZ043, Macozinone). The presence of the 6-nitro group on the benzoxazolone core suggests a mechanism of action involving bioreduction to a nitroso intermediate, which forms a covalent suicide adduct with the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), essential for mycobacterial cell wall synthesis.

The 5-mesyl (methanesulfonyl) moiety is a strategic electron-withdrawing group (EWG) that likely enhances the electrophilicity of the nitro group, potentially increasing potency while modulating lipophilicity (


) for improved oral bioavailability compared to non-sulfonated analogues.

This guide details the in vivo evaluation of MNBO-2 against the Standard of Care, Isoniazid (INH) , in a murine aerosol infection model.

Mechanism of Action (Hypothesis)

To design a valid in vivo study, we must ground the dosing strategy in the compound's mechanism. MNBO-2 is hypothesized to act as a prodrug requiring activation by the flavoenzyme DprE1 .

Pathway Diagram: DprE1 Suicide Inhibition

The following diagram illustrates the critical activation step required for efficacy. If MNBO-2 fails in vivo despite in vitro potency, failure of this specific reduction step (due to host metabolism) is a primary suspect.

DprE1_Inhibition cluster_bact Mycobacterium tuberculosis Cell Wall MNBO MNBO-2 (Prodrug) Complex MNBO-DprE1 Complex MNBO->Complex Binding DprE1_Ox DprE1 (Oxidized) FAD-bound Nitroso Nitroso-Intermediate (Activated Electrophile) Complex->Nitroso FADH2 Reduction (Bioreduction) Covalent Covalent Adduct (Cys387-MNBO) Nitroso->Covalent Nucleophilic Attack by Cys387 Lysis Cell Wall Lysis (Arabinan inhibition) Covalent->Lysis Irreversible Inhibition

Figure 1: Hypothesized Mechanism of Action.[1][2] The 6-nitro group of MNBO-2 is reduced by DprE1's FADH2 cofactor, generating a reactive nitroso species that covalently binds Cys387, arresting cell wall synthesis.

Experimental Design: Murine Aerosol Infection Model

The "High-Dose Aerosol" model is the gold standard for evaluating bactericidal activity. This protocol is self-validating: the inclusion of a "Start of Treatment" control ensures the infection was established before drug administration.

Formulation Strategy

Nitro-benzoxazolones often suffer from poor aqueous solubility.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.5% Tween 80 (Suspension) OR 20% Hydroxypropyl-β-cyclodextrin (Solution).

  • Validation: Verify homogeneity via HPLC prior to dosing. If suspension settles within 5 mins, switch to lipid-based formulation (e.g., PEG400/Water 60:40).

Workflow Diagram

InVivo_Workflow cluster_groups Treatment Groups (n=8/group) T_minus7 Day -7: Acclimatization (BALB/c Mice, Female, 6-8w) T_0 Day 0: Aerosol Infection (Target: ~100-200 CFU/lung) T_minus7->T_0 T_1 Day 1: Baseline Harvest (n=5) - Verify Infection T_0->T_1 Treatment Day 1 - Day 28: Treatment Phase Daily Oral Gavage (PO) T_1->Treatment Harvest Day 29: Efficacy Endpoint Plating Lung/Spleen Homogenates Treatment->Harvest G1 Vehicle Control Treatment->G1 G2 MNBO-2 (25 mg/kg) Treatment->G2 G3 MNBO-2 (100 mg/kg) G4 Isoniazid (25 mg/kg)

Figure 2: Chronological workflow for the acute murine tuberculosis efficacy model.

Detailed Protocol Steps
  • Infection (Day 0): Expose mice to M. tuberculosis H37Rv via a Glas-Col inhalation exposure system calibrated to deliver ~100 CFU/lung.

  • Baseline Check (Day 1): Sacrifice 5 mice. Homogenize lungs in PBS. Plate on 7H11 agar to confirm initial bacterial load. Criteria: If Log10 CFU < 1.5, the study is invalid (insufficient infection).

  • Dosing (Day 1–28):

    • Route: Oral Gavage (PO).

    • Frequency: Once Daily (QD). Note: If PK data shows

      
      , switch to BID.
      
    • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Harvest (Day 29): Aseptically remove lungs and spleens.

  • Quantification: Serial dilutions plated on 7H11 agar supplemented with OADC. Incubate for 3-4 weeks at 37°C.

Comparative Data Analysis

The following tables summarize the expected data structure and criteria for success.

Efficacy Criteria (Lung CFU Reduction)
Efficacy LevelLog10 Reduction vs. VehicleInterpretationDecision
Ineffective < 0.5 logCompound failed or poor exposure.No-Go
Bacteriostatic 0.5 – 1.0 logInhibits growth but fails to kill.Optimize PK
Bactericidal > 1.5 logActive killing. Comparable to early-stage drugs.Go (Lead Opt)
SoC Equivalent > 2.5 logMatches Isoniazid potency.Priority Candidate
Mock Results: MNBO-2 vs. Isoniazid

Data represents hypothetical results for a successful candidate.

GroupDose (mg/kg)Lung CFU (Log10) ± SDΔ Log10 vs. VehicleStatistical Significance (ANOVA)
Vehicle -6.8 ± 0.2--
MNBO-2 255.2 ± 0.3-1.6p < 0.01
MNBO-2 1004.1 ± 0.2-2.7p < 0.001
Isoniazid (SoC) 253.9 ± 0.1-2.9p < 0.001

Analysis: In this scenario, MNBO-2 at 100 mg/kg approaches the efficacy of the Standard of Care (INH). The dose-dependency (25 vs 100 mg/kg) confirms genuine pharmacological activity.

Safety & Toxicology Considerations

When evaluating nitro-aromatics like MNBO-2, specific toxicities must be monitored alongside efficacy:

  • Mutagenicity (Ames Test): Nitro groups can be mutagenic. In vivo micronucleus assays should be run in parallel if the Ames test is positive.

  • Mitochondrial Toxicity: Nitro-benzoxazolones can uncouple oxidative phosphorylation. Monitor mice for weight loss >15% or lethargy.

  • Bone Marrow Suppression: A common liability of mesyl-containing antiproliferatives. Perform CBC (Complete Blood Count) at terminal sacrifice.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Tiwari, R., et al. (2013). "Benzoxazolone derivatives as novel antimycobacterial agents." Bioorganic & Medicinal Chemistry Letters, 23(24), 6663-6666. (Structural basis for benzoxazolone activity).[1][3][4] Link

  • Batt, S. M., et al. (2015). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS, 112(36). (Mechanism of nitro-reduction). Link

  • OECD Guidelines for the Testing of Chemicals. "Test No. 474: Mammalian Erythrocyte Micronucleus Test." (Safety standard for nitro-compounds). Link

Sources

Validation

A Researcher's Guide to Confirming On-Target Activity: A Case Study with 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and challenging. Ascribing a cellular phenot...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and challenging. Ascribing a cellular phenotype to the modulation of a specific protein target requires rigorous, multi-faceted evidence. This guide provides an in-depth, technical comparison of methodologies to confirm the on-target activity of a novel compound, using "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" as a representative case. While the specific biological target of this compound is not yet defined in publicly available literature, this guide will equip you with the strategic and technical framework to elucidate its target and validate your findings.

The Challenge: From Bioactive Hit to Validated Tool

The discovery of a compound like "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" that elicits a desirable phenotypic response in a screening assay is an exciting first step. However, the crucial next phase is to unambiguously identify its direct molecular target(s). Without this knowledge, advancing a research program or drug discovery project is fraught with the risk of pursuing artifacts or off-target effects. Chemical probes are powerful tools in this endeavor, enabling the direct interrogation of a compound's interactions within the complex milieu of a cell.[1][2]

This guide will compare and contrast the use of chemical probes with orthogonal, probe-independent methods for target validation, providing a robust workflow for confirming on-target activity.

Strategic Workflow for Target Identification and Validation

A logical and self-validating workflow is paramount. The process begins with designing a tool from the parent compound and using it to "fish" for interacting partners, followed by rigorous validation of these initial findings.

G cluster_0 Phase 1: Probe Development & Target ID cluster_1 Phase 2: On-Target Validation Compound Start: 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Probe_Design Design Chemical Probe (Affinity or Activity-Based) Compound->Probe_Design Synthesis Synthesize Probe Probe_Design->Synthesis Target_ID Target Identification Experiment (e.g., Affinity Pulldown) Synthesis->Target_ID Hit_List Generate Putative Target List (Mass Spectrometry) Target_ID->Hit_List Biophysical Biophysical Validation (CETSA, SPR, ITC) Hit_List->Biophysical Hit_List->Biophysical Cell_Based Cell-Based Target Engagement & Phenotypic Correlation Biophysical->Cell_Based Validated_Target Validated Target Cell_Based->Validated_Target

Caption: High-level workflow for target identification and validation.

Part 1: Designing and Applying a Chemical Probe for "5-Mesyl-6-nitrobenzoxazol-2(3H)-one"

A chemical probe is a modified version of your bioactive molecule that incorporates a reporter tag for detection or enrichment, connected by a linker arm.[3] The cardinal rule of probe design is that the modification should not significantly diminish the compound's binding affinity for its target.

Probe Design Considerations

For "5-Mesyl-6-nitrobenzoxazol-2(3H)-one," potential points of attachment for a linker would be positions on the benzoxazolone core that are least likely to be involved in key binding interactions. Without prior structure-activity relationship (SAR) data, a common strategy is to extend from a position that is solvent-exposed when the compound is bound to its putative target. The nitrogen at the 3-position of the oxazolone ring is a chemically tractable and often suitable point for modification.

We will consider two primary types of probes: an affinity probe for pull-down experiments and a bioorthogonal probe for activity-based protein profiling (ABPP) or in-situ imaging.

Probe TypeReporter TagLinkerPrimary Application
Affinity Probe BiotinPolyethylene glycol (PEG)Affinity purification of target proteins from cell lysates.[4]
Bioorthogonal Probe Terminal AlkyneAlkyl chainIn-gel fluorescence analysis or microscopy after "clicking" to a fluorescent azide reporter.[5]
Experimental Protocol 1: Affinity Pull-Down using a Biotinylated Probe

This method aims to isolate the target protein from a complex mixture based on its affinity for the immobilized probe.[4][6]

Workflow Diagram:

G Lysate Prepare Cell Lysate Probe_Inc Incubate Lysate with Biotinylated Probe Lysate->Probe_Inc Control Competition Control: Pre-incubate with excess parent compound Lysate->Control Beads Capture Probe-Protein Complexes on Streptavidin Beads Probe_Inc->Beads Wash Wash Beads to Remove Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze Control->Probe_Inc

Caption: Workflow for an affinity pull-down experiment.

Step-by-Step Methodology:

  • Probe Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" probe to immobilize it.

  • Lysate Preparation: Prepare a native protein lysate from cells that show a phenotypic response to the parent compound.

  • Competition Control: In a parallel sample, pre-incubate the lysate with a 50-100 fold molar excess of the parent "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" for 1 hour. This is a critical step to ensure that proteins pulled down are binding specifically to the pharmacophore and not the biotin-linker.

  • Incubation: Add the cell lysate to the probe-coated beads (and the competition control lysate to a separate aliquot of beads). Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize protein bands that are present in the probe-treated sample but absent or significantly reduced in the competition control sample. Excise these bands and identify the proteins by mass spectrometry.

Part 2: A Comparison of Methodologies for On-Target Validation

While identifying a list of putative targets is a major step, it is not yet confirmation of on-target activity. Orthogonal validation methods are essential to build a convincing case.[1] We will compare the chemical probe approach with probe-independent biophysical and cell-based methods.

Comparison of Primary Target ID and Validation Techniques
MethodPrincipleAdvantagesDisadvantages
Affinity Pull-Down Enrichment of binding partners based on affinity to an immobilized ligand.[6]Does not require covalent binding; relatively straightforward.Prone to false positives from non-specific binding; probe synthesis can be challenging.
Activity-Based Protein Profiling (ABPP) Uses a reactive probe to covalently label the active site of an enzyme class.[3][7]High specificity for enzyme families; can be performed in live cells.Requires a reactive "warhead" on the compound; limited to certain protein classes.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation.[4][8]Probe-free; can be performed in intact cells and tissues, confirming intracellular target engagement.Not all ligand binding events result in a thermal shift; requires specific antibodies or mass spectrometry for detection.
Surface Plasmon Resonance (SPR) Measures the binding of an analyte (compound) to a ligand (protein) immobilized on a sensor chip in real-time.[8]Provides quantitative binding kinetics (on/off rates) and affinity (KD).Requires purified protein; immobilization of the protein can affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a compound to a protein in solution.[8]Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS); no labeling or immobilization required.Requires large amounts of pure protein and compound; lower throughput.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful probe-independent method to confirm that your compound engages its target inside a living cell.[8]

Workflow Diagram:

G Cells Treat Intact Cells with Compound or Vehicle (DMSO) Heat Heat Aliquots of Treated Cells to a Range of Temperatures Cells->Heat Lyse Lyse Cells and Separate Soluble and Precipitated Fractions Heat->Lyse Analyze Analyze Soluble Fraction by Western Blot or Mass Spec for Target Protein Lyse->Analyze Curve Plot Protein Abundance vs. Temperature to Generate a 'Melt Curve' Analyze->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" at various concentrations. Include a vehicle-only (e.g., DMSO) control.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction for each temperature point using Western blotting (if a specific antibody is available) or quantitative mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating stabilization.

Tying It All Together: Building a Self-Validating Case

  • Initial Discovery: An affinity pull-down using a biotinylated "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" probe identifies Protein X as a high-confidence interactor, an interaction that is lost when competed with the parent compound.

  • Orthogonal Validation: You then perform CETSA and observe that the parent compound stabilizes Protein X against thermal denaturation in intact cells.

  • Quantitative Confirmation: To quantify the interaction, you use SPR with purified recombinant Protein X and show direct, high-affinity binding of "5-Mesyl-6-nitrobenzoxazol-2(3H)-one".

  • Phenotypic Link: Finally, you demonstrate that knocking down Protein X using siRNA or CRISPR/Cas9 recapitulates the cellular phenotype observed with the compound treatment.

This layered, self-validating approach provides a high degree of confidence that "5-Mesyl-6-nitrobenzoxazol-2(3H)-one" achieves its biological effects through the direct modulation of Protein X. This rigorous validation is the bedrock of sound scientific research and successful drug development.

References

  • Zenkov, I. V., et al. (2020). Mesyl phosphoramidate backbone modified antisense oligonucleotides targeting miR-21 with enhanced in vivo therapeutic potency. PNAS. [Link]

  • García-Mecinas, M., et al. (2020). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. [Link]

  • Yang, M., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry. [Link]

  • Asquith, C. R. M., et al. (2019). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Bunnage, M. E. (2013). Target validation using chemical probes. Nature Chemical Biology. [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Nomura, D. K., et al. (2010). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Vandna, G., et al. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Kuchar, M., et al. (2019). Radiosynthesis of microtubule-targeted theranostic methyl N-[5-(3'-radiohalobenzoyl)-1H-benzimidazol-2-yl]carbamates. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Chegaev, K., et al. (2011). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]

  • American Chemical Society. (2021). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one: An Efficiency Analysis for Researchers

In the landscape of pharmaceutical research and drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Mesyl-6-nitrobenzoxazol-2(3H)-one stands out as a k...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Mesyl-6-nitrobenzoxazol-2(3H)-one stands out as a key intermediate for various pharmacologically active molecules. This guide provides an in-depth, comparative analysis of the most plausible synthetic routes to this target molecule, offering a critical evaluation of their efficiency, scalability, and overall practicality for the modern research laboratory.

Introduction to 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The incorporation of a mesyl group at the 5-position and a nitro group at the 6-position of the benzoxazol-2(3H)-one core imparts unique electronic and steric properties, making it a valuable building block for targeted drug design. The synthetic accessibility of this compound, therefore, is of paramount importance. This guide will dissect two primary synthetic strategies, providing detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs.

Route 1: The Linear Approach - Cyclization Followed by Nitration

This strategy commences with a commercially available substituted aminophenol, followed by the formation of the benzoxazolone ring and subsequent aromatic nitration. This linear sequence offers a straightforward approach to the target molecule.

Step 1: Synthesis of 5-Mesylbenzoxazol-2(3H)-one

The initial step involves the cyclization of 2-Amino-4-(methylsulfonyl)phenol. This transformation is typically achieved through the use of a carbonylating agent. Among the various options, 1,1'-Carbonyldiimidazole (CDI) is often favored due to its mild reaction conditions and the generation of gaseous byproducts, which simplifies purification[1].

Experimental Protocol:

To a stirred solution of 2-Amino-4-(methylsulfonyl)phenol (1.0 eq) in anhydrous tetrahydrofuran (THF), 1,1'-Carbonyldiimidazole (1.1 eq) is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is triturated with water to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 5-Mesylbenzoxazol-2(3H)-one.

  • Causality of Experimental Choices: The use of anhydrous THF is crucial to prevent the hydrolysis of CDI[1]. The reaction is heated to reflux to ensure complete cyclization. Portion-wise addition of CDI helps to control the initial exotherm of the reaction.

Step 2: Nitration of 5-Mesylbenzoxazol-2(3H)-one

The second and final step is the electrophilic nitration of the benzoxazolone ring. The directing effects of the existing substituents are critical in determining the regioselectivity of this reaction. The amide nitrogen of the benzoxazolone ring is an ortho, para-director, while the mesyl group is a meta-director. This combination strongly favors the introduction of the nitro group at the 6-position.

Experimental Protocol:

5-Mesylbenzoxazol-2(3H)-one (1.0 eq) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction mixture is stirred at 0-5 °C for 1-2 hours. The reaction is then carefully quenched by pouring it onto crushed ice. The precipitated product is collected by filtration, washed extensively with cold water until the washings are neutral, and then dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

  • Causality of Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is standard for aromatic nitration, as it generates the highly electrophilic nitronium ion (NO₂⁺). The low temperature is essential to control the exothermic reaction and minimize the formation of byproducts.

Route 1 A 2-Amino-4-(methylsulfonyl)phenol B 5-Mesylbenzoxazol-2(3H)-one A->B CDI, THF, Reflux C 5-Mesyl-6-nitrobenzoxazol-2(3H)-one B->C HNO₃, H₂SO₄, 0 °C

Caption: Synthetic workflow for Route 1.

Route 2: The Convergent Approach - Pre-functionalization and Final Cyclization

This alternative strategy involves the synthesis of a pre-functionalized aminophenol intermediate that already contains the required nitro and mesyl groups, followed by a final cyclization step to form the benzoxazolone ring. This approach can be more efficient if the starting materials are readily accessible.

Step 1: Synthesis of 4-Mesyl-2,5-dinitrophenol

A significant challenge in this route is the synthesis of the key intermediate. A plausible approach starts with the dinitration of a suitable phenol, followed by the introduction of the mesyl group. However, a more direct, albeit multi-step, synthesis of a precursor is often necessary. One potential, though not explicitly documented, pathway could involve the modification of commercially available starting materials. For the purpose of this guide, we will hypothesize a route starting from a commercially available chloronitrobenzene derivative.

Hypothetical Protocol for a Precursor to 2-amino-4-mesyl-5-nitrophenol:

  • Step 2a: Synthesis of 1-chloro-4-mesyl-2,5-dinitrobenzene: This could potentially be achieved through the nitration of a commercially available chloromesylbenzene.

  • Step 2b: Nucleophilic Aromatic Substitution: The chloro group can be displaced by a hydroxide to yield 4-Mesyl-2,5-dinitrophenol. This reaction typically requires harsh conditions (e.g., high temperature and pressure with aqueous NaOH) due to the deactivating effect of the nitro and mesyl groups.

Step 2: Selective Reduction of 4-Mesyl-2,5-dinitrophenol

The selective reduction of one nitro group in the presence of another is a well-established transformation. The choice of reducing agent is critical to achieve the desired regioselectivity. The nitro group ortho to the hydroxyl group is generally more sterically hindered and may be reduced preferentially under certain conditions. Reagents such as sodium sulfide or stannous chloride are often employed for such selective reductions[2].

Experimental Protocol:

To a solution of 4-Mesyl-2,5-dinitrophenol (1.0 eq) in a suitable solvent such as ethanol, a solution of sodium sulfide (Na₂S·9H₂O, 1.0-1.5 eq) in water is added dropwise at room temperature. The reaction mixture is then heated to a gentle reflux for 2-4 hours. After cooling, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 2-amino-4-mesyl-5-nitrophenol.

  • Causality of Experimental Choices: Sodium sulfide is a mild reducing agent that can selectively reduce one nitro group in the presence of another, particularly in dinitrophenols. The reaction is typically performed in a protic solvent mixture to facilitate the dissolution of both the substrate and the reducing agent.

Step 3: Cyclization to 5-Mesyl-6-nitrobenzoxazol-2(3H)-one

The final step is the cyclization of the synthesized 2-amino-4-mesyl-5-nitrophenol. Similar to Route 1, various carbonylating agents can be used. Urea is a cost-effective and readily available option, although it may require higher reaction temperatures compared to CDI[3].

Experimental Protocol:

A mixture of 2-amino-4-mesyl-5-nitrophenol (1.0 eq) and urea (1.5 eq) is heated at 150-160 °C for 3-5 hours. The reaction can be monitored by observing the evolution of ammonia gas. After cooling, the solidified reaction mass is triturated with hot water, filtered, and the solid is washed with water and then a suitable organic solvent (e.g., ethanol) to remove impurities.

  • Causality of Experimental Choices: The high temperature is necessary to promote the reaction between the aminophenol and urea, leading to the formation of the benzoxazolone ring with the elimination of ammonia.

Route 2 D Starting Material (e.g., 1-chloro-4-mesyl-2,5-dinitrobenzene) E 4-Mesyl-2,5-dinitrophenol D->E NaOH, H₂O, Heat F 2-Amino-4-mesyl-5-nitrophenol E->F Na₂S, EtOH/H₂O, Reflux G 5-Mesyl-6-nitrobenzoxazol-2(3H)-one F->G Urea, 150-160 °C

Caption: Synthetic workflow for Route 2.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the key efficiency parameters of each route are summarized below. It is important to note that the data for Route 2 is partially based on analogous reactions due to the lack of a directly reported synthesis for the key intermediate.

ParameterRoute 1: Linear ApproachRoute 2: Convergent Approach
Number of Steps 23 (from 4-Mesyl-2,5-dinitrophenol)
Overall Yield Potentially higherLikely lower due to more steps
Starting Material 2-Amino-4-(methylsulfonyl)phenol (commercially available)Requires synthesis of a complex intermediate
Reagent Safety Use of fuming nitric acid requires cautionUse of sodium sulfide (H₂S evolution) and high temperatures
Scalability Generally goodMay be limited by the synthesis of the intermediate
Purification Standard crystallization/filtrationMay require chromatography for intermediates

Senior Application Scientist's Recommendation

After a thorough evaluation of both synthetic strategies, Route 1 emerges as the more efficient and practical approach for the synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one in a typical research and development setting.

The primary advantage of Route 1 lies in its linearity and the commercial availability of the starting material , 2-Amino-4-(methylsulfonyl)phenol. This significantly reduces the time and resources required for the synthesis. The two-step sequence of cyclization and nitration involves well-established and generally high-yielding reactions. The regioselectivity of the nitration step is well-controlled by the directing effects of the existing substituents, minimizing the formation of isomeric impurities.

In contrast, Route 2, while conceptually sound, is hampered by the lack of a readily available and efficiently synthesized key intermediate , 2-amino-4-mesyl-5-nitrophenol. The multi-step synthesis required to prepare this intermediate would likely decrease the overall yield and increase the complexity of the entire process. Furthermore, the selective reduction step, while feasible, can sometimes lead to mixtures of products, necessitating more challenging purification procedures.

For laboratories focused on rapid lead optimization and the synthesis of a diverse range of analogs, the reliability and predictability of Route 1 make it the superior choice. While Route 2 might offer an interesting academic exercise in methodology development, its practical application for efficient production of the target molecule is questionable without a more streamlined synthesis of its key intermediate.

Therefore, for researchers and drug development professionals seeking an efficient, scalable, and reliable method to access 5-Mesyl-6-nitrobenzoxazol-2(3H)-one, the linear approach of cyclization followed by nitration (Route 1) is the recommended synthetic strategy.

References

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7389, 2-Amino-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]

  • SIOC Journal. (n.d.). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Retrieved from [Link]

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